Anacetrapib: A Comprehensive Technical Guide for Drug Development Professionals
A Note on Chemical Identification: This guide focuses on the compound Anacetrapib. The initial inquiry for CAS number 183321-60-0 did not yield a definitively associated compound in comprehensive chemical databases. Howe...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on Chemical Identification: This guide focuses on the compound Anacetrapib. The initial inquiry for CAS number 183321-60-0 did not yield a definitively associated compound in comprehensive chemical databases. However, searches for the fundamental properties potentially associated with this identifier consistently resolved to Anacetrapib (CAS 875446-37-0), a well-characterized cholesteryl ester transfer protein (CETP) inhibitor. This guide has therefore been developed to provide an in-depth technical overview of Anacetrapib for researchers, scientists, and drug development professionals.
Section 1: Core Molecular Attributes of Anacetrapib
Anacetrapib is a pivotal molecule in the study of lipid metabolism and cardiovascular disease. Its fundamental chemical properties are summarized below.
Section 2: Mechanism of Action and Pharmacological Profile
Anacetrapib functions as a potent and reversible inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[3] CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides.[4]
By inhibiting CETP, Anacetrapib effectively remodels the lipid profile.[4] The primary consequences of this inhibition are a significant increase in HDL cholesterol (HDL-C) levels and a decrease in LDL cholesterol (LDL-C) levels.[4] The elevation in HDL-C is attributed to the reduced transfer of cholesteryl esters out of HDL particles, leading to their enrichment and a decrease in their clearance.[5] The reduction in LDL-C is a more complex process, involving an increased catabolism of LDL particles.[1][6]
The following diagram illustrates the central role of CETP in lipid metabolism and the impact of Anacetrapib inhibition.
Caption: Anacetrapib inhibits CETP, blocking the transfer of cholesteryl esters from HDL to VLDL/LDL.
Section 3: Experimental Protocol: In Vitro CETP Inhibition Assay
To quantify the inhibitory potential of Anacetrapib, a common in vitro method is the fluorometric CETP activity assay. This protocol provides a reproducible framework for determining the half-maximal inhibitory concentration (IC₅₀).
Objective: To determine the IC₅₀ value of Anacetrapib against recombinant human CETP (rhCETP).
Materials:
Recombinant human CETP
Anacetrapib
Donor particles (e.g., liposomes containing a self-quenched fluorescently labeled lipid)
Acceptor particles (e.g., LDL or synthetic liposomes)
Assay buffer (e.g., Tris-HCl with NaCl and EDTA, pH 7.4)
96-well microplate (black, clear bottom)
Microplate reader with fluorescence detection capabilities
Procedure:
Preparation of Reagents:
Prepare a stock solution of Anacetrapib in a suitable solvent (e.g., DMSO).
Create a serial dilution of the Anacetrapib stock solution in the assay buffer to generate a range of test concentrations.
Dilute rhCETP, donor particles, and acceptor particles to their optimal working concentrations in the assay buffer.
Assay Setup:
In the 96-well microplate, add the Anacetrapib dilutions to the respective wells.
Include control wells containing only the assay buffer and solvent (for baseline) and wells with rhCETP but no inhibitor (for maximum activity).
Add the rhCETP solution to all wells except the baseline control.
Initiate the reaction by adding the donor and acceptor particles to all wells.
Incubation and Measurement:
Incubate the microplate at 37°C for a predetermined period (e.g., 60 minutes), protected from light.
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm and ~528 nm, respectively).
Data Analysis:
Subtract the baseline fluorescence from all readings.
Calculate the percentage of CETP inhibition for each Anacetrapib concentration relative to the maximum activity control.
Plot the percentage of inhibition against the logarithm of the Anacetrapib concentration.
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
The following diagram outlines the workflow for this experimental protocol.
Caption: A stepwise workflow for determining the in vitro inhibitory potency of Anacetrapib on CETP.
Section 4: Concluding Remarks for the Drug Development Professional
Anacetrapib stands as a significant tool for manipulating lipid profiles, with a clear and potent mechanism of action. While its clinical development has faced challenges, the compound remains of high interest for researchers investigating cardiovascular disease and lipid metabolism. The methodologies described herein provide a foundational approach for the continued study and characterization of Anacetrapib and other CETP inhibitors. A thorough understanding of its molecular attributes, mechanism of action, and in vitro characterization is essential for any drug development program in this therapeutic area.
References
PubChem. Anacetrapib. National Center for Biotechnology Information. [Link]
Krishna, R., et al. (2008). Multiple-Dose Pharmacodynamics and Pharmacokinetics of Anacetrapib, a Potent Cholesteryl Ester Transfer Protein (CETP) Inhibitor, in Healthy Subjects. Clinical Pharmacology & Therapeutics, 84(6), 679-683.
Krishna, R., et al. (2007). Single-dose pharmacokinetics and pharmacodynamics of anacetrapib, a potent cholesteryl ester transfer protein (CETP) inhibitor, in healthy subjects. British Journal of Clinical Pharmacology, 63(5), 535-543.
Gotto, A. M., & Brinton, E. A. (2014). Anacetrapib, a cholesteryl ester transfer protein inhibitor.
Gotto, A. M., et al. (2010). Efficacy and safety of anacetrapib in patients with primary hypercholesterolemia and mixed hyperlipidemia. Journal of the American College of Cardiology, 56(18), 1435-1444.
Rader, D. J., & deGoma, E. M. (2012). Future of cholesteryl ester transfer protein inhibitors. The Lancet, 379(9824), 1449-1458.
Millar, J. S., et al. (2015). Anacetrapib lowers LDL by increasing ApoB clearance in mildly hypercholesterolemic subjects.
Barter, P. J., et al. (2007). Effects of torcetrapib in patients at high risk for coronary events. New England Journal of Medicine, 357(21), 2109-2122.
Cannon, C. P., et al. (2010). Efficacy and safety of anacetrapib in patients with or at high risk for coronary heart disease. New England Journal of Medicine, 363(25), 2406-2415.
Filippatos, T. D., & Liberopoulos, E. N. (2017). Anacetrapib, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias? Journal of Cardiovascular Pharmacology and Therapeutics, 22(6), 519-521.
Synthesis Pathway of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine Precursors
A Mechanistic and Methodological Whitepaper Executive Summary & Strategic Retrosynthetic Analysis N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine is a pivotal advanced intermediate in the synthesis of irreversibl...
N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine is a pivotal advanced intermediate in the synthesis of irreversible Epidermal Growth Factor Receptor (EGFR) and pan-HER tyrosine kinase inhibitors (TKIs). The 4-anilinoquinazoline scaffold serves as the pharmacophoric core for numerous FDA-approved oncology therapeutics[1].
The target precursor is characterized by three critical functional domains:
3-Ethynylaniline moiety: Confers high-affinity binding to the hydrophobic pocket of the EGFR ATP-binding cleft.
7-Methoxy group: Modulates the electronic density of the quinazoline ring and influences solvent-exposed pharmacokinetics.
6-Nitro group: A masked synthetic handle. Post-coupling, this nitro group is reduced to an amine and subsequently acylated with an electrophilic warhead (e.g., acryloyl chloride) to form a covalent bond with the Cys773 residue of mutant EGFR, irreversibly blocking self-phosphorylation[2].
The retrosynthetic disconnection of the C4–N bond leads back to 4-chloro-7-methoxy-6-nitroquinazoline and 3-ethynylaniline. The quinazoline core is further disconnected to 7-methoxy-6-nitroquinazolin-4(3H)-one, which originates from 2-amino-4-methoxybenzoic acid.
Mechanistic Workflows & Self-Validating Protocols
Stage 1: Assembly of the Quinazolin-4(3H)-one Core
Causality & Design:
The synthesis begins with the nitration of 2-amino-4-methoxybenzoic acid. The methoxy group (strongly activating, ortho/para directing) dictates electrophilic aromatic substitution at the 5-position. Subsequent cyclization requires a one-carbon synthon that provides both the C2 carbon and N3 nitrogen. Formamidine acetate is the optimal reagent, as it condenses with the anthranilic acid derivative at elevated temperatures to close the pyrimidine ring.
Protocol:
Dissolve 2-amino-4-methoxybenzoic acid in concentrated H₂SO₄ at 0 °C. Slowly add a stoichiometric amount of HNO₃. The temperature must be strictly controlled to prevent over-nitration.
Pour the mixture over crushed ice. Self-Validation: The immediate precipitation of a yellow solid (2-amino-4-methoxy-5-nitrobenzoic acid) visually validates the completion of the nitration. Filter and dry.
Suspend the nitrated intermediate in 2-methoxyethanol. Add 1.5 equivalents of formamidine acetate.
Reflux the mixture for 12 hours. Self-Validation: As the cyclization proceeds, the product, 7-methoxy-6-nitroquinazolin-4(3H)-one, precipitates from the hot solvent due to its high lattice energy and poor solubility, driving the thermodynamic equilibrium forward.
Cool to room temperature, filter, and wash the tan solid with ethanol.
Stage 2: Electrophilic Activation via Chlorination
Causality & Design:
The lactam tautomer of the quinazolinone is unreactive toward nucleophilic attack and must be converted to an imidoyl chloride. Phosphorus oxychloride (POCl₃) is used, but the unassisted reaction is notoriously sluggish. The addition of catalytic N,N-dimethylformamide (DMF) is a critical experiential choice. DMF reacts with POCl₃ to generate the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride), a highly electrophilic species that attacks the lactam oxygen, converting it into a superior leaving group and drastically reducing reaction time[3].
Protocol:
Suspend 7-methoxy-6-nitroquinazolin-4(3H)-one in neat POCl₃ (approx. 10 volumes).
Add 0.1 equivalents of anhydrous DMF. Self-Validation: An immediate effervescence (HCl gas evolution) validates the formation of the Vilsmeier-Haack complex.
Heat the mixture to reflux (105 °C) for 3–4 hours. Self-Validation: The suspension will transition into a clear, dark solution, indicating complete conversion to the highly soluble 4-chloro derivative.
Distill off excess POCl₃ in vacuo. Quench the residue by pouring it into an ice-cold aqueous NaHCO₃ solution to neutralize residual phosphoric acids.
Extract with dichloromethane, dry over MgSO₄, and concentrate to yield 4-chloro-7-methoxy-6-nitroquinazoline as an off-white solid.
Causality & Design:
The C4 position of the newly formed 4-chloroquinazoline is highly electron-deficient due to the adjacent ring nitrogens and the electron-withdrawing 6-nitro group, making it primed for SNAr. 3-Ethynylaniline acts as the nucleophile. Isopropanol is selected as the solvent because it provides a self-purifying thermodynamic sink: the starting materials are soluble at 70 °C, but the resulting product (a secondary amine hydrochloride salt) is insoluble. As the reaction progresses, the product crystallizes out, preventing side reactions and eliminating the need for chromatographic purification[4].
Protocol:
Dissolve 4-chloro-7-methoxy-6-nitroquinazoline in isopropanol (0.2 M concentration).
Add 1.05 equivalents of 3-ethynylaniline at 25 °C.
Ramp the temperature to 70 °C and stir for 3 to 6 hours.
Self-Validation: A bright yellow precipitate will form as the product crystallizes as the hydrochloride salt[4].
Cool the mixture to 25 °C, filter the yellow solid, wash with cold isopropanol and diethyl ether, and dry under vacuum to yield N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine.
Quantitative Data Summary
The following table summarizes the stoichiometric and thermodynamic parameters for the synthesis pathway, optimized for high-throughput precursor generation.
Reaction Stage
Reagents & Solvents
Temp (°C)
Time (h)
Typical Yield (%)
Product State
Nitration
HNO₃, H₂SO₄
0 to 25
2.0
85 - 90
Yellow Solid
Cyclization
Formamidine acetate, 2-Methoxyethanol
125 (Reflux)
12.0
75 - 82
Tan Solid
Chlorination
POCl₃, cat. DMF
105 (Reflux)
4.0
80 - 85
Off-white Solid
SNAr Coupling
3-Ethynylaniline, Isopropanol
70
3.0 - 6.0
63 - 85
Yellow Solid (HCl salt)
Visualizations
Figure 1: End-to-end synthetic workflow for the target quinazoline precursor.
Figure 2: Mechanistic progression of the SNAr coupling reaction.
An In-Depth Technical Guide to the Identification of Metabolites for N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine
Introduction: The Critical Role of Metabolite Identification in Drug Development In the journey of a drug candidate from the laboratory to the clinic, understanding its metabolic fate is a cornerstone of ensuring its saf...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Metabolite Identification in Drug Development
In the journey of a drug candidate from the laboratory to the clinic, understanding its metabolic fate is a cornerstone of ensuring its safety and efficacy. The process of drug metabolism, or biotransformation, can significantly alter the pharmacological and toxicological properties of a compound.[1] For N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine, a potent quinazoline-based kinase inhibitor with therapeutic potential in oncology, a thorough characterization of its metabolites is not merely a regulatory requirement but a scientific imperative.[2][3][4] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to approach the identification and characterization of the metabolites of this novel chemical entity. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, all grounded in authoritative scientific literature.
Metabolite profiling and identification studies are essential to understand a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[5] These studies help in identifying metabolic "soft spots" on the molecule, screening for potentially reactive or toxic metabolites, and establishing cross-species comparisons to guide the selection of appropriate toxicology species.[5] The primary objective is to build a comprehensive picture of how the body processes N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine to support its clinical development.
Predicted Metabolic Pathways: A Hypothesis-Driven Approach
Based on the chemical structure of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine and the known metabolic pathways of structurally related kinase inhibitors like gefitinib and erlotinib, we can predict several key metabolic transformations.[6][7][8][9][10][11] The molecule possesses several functional groups amenable to metabolic modification: the quinazoline ring, the nitro group, the methoxy group, and the terminal ethynyl group.
The primary metabolic reactions are anticipated to be Phase I oxidation, reduction, and hydrolysis, followed by Phase II conjugation reactions.[1][12]
Phase I Reactions:
Nitroreduction: The nitro group is a key site for metabolism, likely undergoing a six-electron reduction to form nitroso, N-hydroxylamino, and ultimately amino metabolites.[13][14] This transformation can significantly alter the electronic properties and biological activity of the molecule.[13]
Oxidative Metabolism: The quinazoline core and the phenyl ring are susceptible to oxidation, primarily mediated by Cytochrome P450 (CYP) enzymes.[6][15] This can lead to the formation of various hydroxylated metabolites. O-demethylation of the methoxy group is also a probable oxidative pathway.[6][9]
Metabolism of the Ethynyl Group: The terminal acetylene group can undergo oxidation to form a variety of products, including a carboxylic acid.[9][16][17] While the ethynyl group can sometimes lead to reactive metabolites, its incorporation in drug design is often aimed at improving metabolic stability.[17]
Phase II Reactions:
Glucuronidation: The hydroxylated metabolites and the amino metabolite formed from nitroreduction are prime candidates for conjugation with glucuronic acid, a major detoxification pathway.[12]
Sulfation: Conjugation with sulfate is another potential Phase II pathway for hydroxylated metabolites.[12]
The following Graphviz diagram illustrates the predicted metabolic pathways.
Caption: Predicted Phase I and Phase II metabolic pathways for N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine.
A Multi-faceted Strategy for Metabolite Identification
A robust metabolite identification strategy integrates in silico, in vitro, and in vivo approaches to provide a comprehensive understanding of the drug's metabolic fate.
In Silico Prediction: The First Glimpse
Computational tools can provide an initial prediction of potential metabolites, guiding subsequent experimental work. Software packages that model the interactions of the drug with metabolic enzymes, particularly CYP450s, can predict sites of metabolism and the resulting metabolites.
Protocol: In Silico Metabolite Prediction
Obtain the 3D structure of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine.
Utilize metabolite prediction software (e.g., StarDrop with the P450 metabolism module, ADMET Predictor, or similar platforms).
Input the parent drug structure into the software.
Run predictions for major human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2).[6][7][8][11][15]
Analyze the output , which will typically provide a list of predicted metabolites, the site of metabolism, and the likelihood of formation.
In Vitro Metabolism: Simulating the Biological Milieu
In vitro assays are rapid and high-throughput methods to identify metabolic pathways and the enzymes involved.[5] These experiments utilize subcellular fractions or whole cells to mimic the metabolic environment of the liver, the primary site of drug metabolism.[12]
Key In Vitro Systems:
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of CYP450 enzymes, making them ideal for studying Phase I metabolism.[12]
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II enzymes, providing a more complete picture of metabolism.
Recombinant Human CYP Enzymes: Using individual expressed CYP enzymes helps to pinpoint which specific isoforms are responsible for the metabolism of the drug.
Experimental Workflow: In Vitro Metabolite Identification
The following diagram outlines a typical workflow for in vitro metabolite identification.
Caption: A streamlined workflow for in vitro metabolite identification studies.
Detailed Protocol: Incubation with Human Liver Microsomes
Prepare the incubation mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration ~0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and buffer (e.g., potassium phosphate buffer, pH 7.4).
Pre-incubate: Warm the mixture to 37°C for 5 minutes.
Initiate the reaction: Add N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine (final concentration typically 1-10 µM) to the mixture.
Incubate: Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
Quench the reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample preparation: Centrifuge to precipitate proteins. Collect the supernatant for analysis.
LC-MS/MS analysis: Analyze the supernatant using a high-resolution mass spectrometer coupled with liquid chromatography to separate and detect the parent drug and its metabolites.
Data Analysis and Interpretation:
The identification of metabolites is based on comparing the mass spectra of the samples with a control (incubation without the drug or without cofactors). The exact mass and fragmentation pattern (MS/MS) of potential metabolites are used to elucidate their structures.
Table 1: Predicted Metabolites and their Expected Mass Shifts
Predicted Metabolite
Metabolic Reaction
Mass Shift (Da)
Amino Metabolite
Nitroreduction (-NO2 to -NH2)
-30.0106
Hydroxylated Metabolite
Hydroxylation (+O)
+15.9949
O-Desmethyl Metabolite
O-Demethylation (-CH2)
-14.0157
Carboxylic Acid from Ethynyl
Oxidation of ethynyl to carboxylic acid (+O2)
+31.9898
Glucuronide Conjugate
Glucuronidation (+C6H8O6)
+176.0321
Sulfate Conjugate
Sulfation (+SO3)
+79.9568
In Vivo Metabolism: The Whole Picture
In vivo studies in preclinical species (e.g., rats, dogs) and ultimately in humans are crucial to understand the complete metabolic profile of a drug under physiological conditions.[5] These studies help to determine the major circulating and excreted metabolites.
Protocol: In Vivo Metabolite Profiling in Rats (using ¹⁴C-labeled compound)
Synthesize radiolabeled compound: Synthesize ¹⁴C-labeled N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine to facilitate the detection of all drug-related material.
Dosing: Administer a single oral or intravenous dose of the ¹⁴C-labeled compound to rats.
Sample collection: Collect blood, urine, and feces at various time points.
Sample analysis:
Radioactivity measurement: Determine the total radioactivity in each sample to assess mass balance and routes of excretion.
Metabolite profiling: Pool samples and extract the drug and its metabolites. Analyze the extracts using radio-HPLC and LC-MS/MS to identify and quantify the metabolites.
Advanced Analytical Techniques for Structural Elucidation
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the cornerstone of modern metabolite identification.[18][19]
Time-of-Flight (TOF) and Orbitrap Mass Analyzers: Provide high mass accuracy, enabling the determination of the elemental composition of metabolites.
Tandem Mass Spectrometry (MS/MS): Fragmentation of the metabolite ions provides structural information, helping to pinpoint the site of metabolic modification.
Conclusion: A Pathway to Clinical Success
A thorough and systematic approach to metabolite identification is fundamental to the successful development of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine. By combining in silico prediction, comprehensive in vitro assays, and definitive in vivo studies, researchers can build a complete metabolic profile of this promising drug candidate. This knowledge is not only critical for meeting regulatory expectations but also for understanding the drug's disposition, potential for drug-drug interactions, and overall safety profile, ultimately paving the way for its successful clinical application.
References
Drug Metabolism: Phase I and Phase II Metabolic Pathways - IntechOpen. (2024, February 14). Retrieved from [Link]
Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (2024). Vol 24, No 7, 514-532. Retrieved from [Link]
1.5: Drug Metabolism - Chemistry LibreTexts. (2024, December 29). Retrieved from [Link]
N-(3-ETHYNYLPHENYL)-6,7-BIS(2-METHOXYETHOXY)-4-QUINAZOLINAMINE FOR USE IN THE TREATMENT OF NSCLC - Googleapis.com. (2000, November 9).
Metabolomics‐driven approaches for identifying therapeutic targets in drug discovery - PMC. (2024, November 11). Retrieved from [Link]
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. Retrieved from [Link]
Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed. (2020, June 11). Retrieved from [Link]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. Retrieved from [Link]
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). Retrieved from [Link]
Cytochrome P450 species involved in the metabolism of quinoline - PubMed. Retrieved from [Link]
Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines - PMC. Retrieved from [Link]
Erlotinib - StatPearls - NCBI Bookshelf - NIH. (2024, October 9). Retrieved from [Link]
Erlotinib Pathway, Pharmacokinetics - ClinPGx. Retrieved from [Link]
Acetylene Group, Friend or Foe in Medicinal Chemistry - ResearchGate. Retrieved from [Link]
Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Retrieved from [Link]
6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one - MDPI. (2024, December 19). Retrieved from [Link]
Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - ResearchGate. Retrieved from [Link]
(PDF) Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones. (2015, December 15). Retrieved from [Link]
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. (2025, October 14). Retrieved from [Link]
Cytochrome P450-dependent metabolism of gefitinib: Xenobiotica - Taylor & Francis. (2008, September 22). Retrieved from [Link]
Metabolomics and metabolites in cancer diagnosis and treatment - PMC - NIH. (2025, November 14). Retrieved from [Link]
Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers - PubMed. (2006, March 15). Retrieved from [Link]
(PDF) High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine - ResearchGate. (2025, January 21). Retrieved from [Link]
Full article: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - Taylor & Francis. (2021, September 22). Retrieved from [Link]
Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries - Wiley-VCH. Retrieved from [Link]
Differential Metabolism of Gefitinib and Erlotinib by Human Cytochrome P450 Enzymes. (2007, June 15). Retrieved from [Link]
(erlotinib) Tablets - accessdata.fda.gov. Retrieved from [Link]
An In vivo Tumor Model Exploiting Metabolic Response as a Biomarker for Targeted Drug Development | Cancer Research - AACR Journals. (2005, November 1). Retrieved from [Link]
Quinazolines as Anticancer Agents Targeting Tyrosine Kinases - Hilaris. (2023, March 28). Retrieved from [Link]
Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. Retrieved from [Link]
exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds - ResearchGate. Retrieved from [Link]
Testing blood metabolites could help tailor cancer treatment. (2016, June 3). Retrieved from [Link]
Kinase assays | BMG LABTECH. (2020, September 1). Retrieved from [Link]
WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents.
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI. (2024, July 2). Retrieved from [Link]
The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. Retrieved from [Link]
Identified Gefitinib Metabolism-Related lncRNAs can be Applied to Predict Prognosis, Tumor Microenvironment, and Drug Sensitivity in Non-Small Cell Lung Cancer - Frontiers. (2022, June 30). Retrieved from [Link]
Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. (2025, August 14). Retrieved from [Link]
Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4 - PMC. Retrieved from [Link]
Clinical Implications and Phases of Drug Metabolism Pathways - Longdom Publishing. Retrieved from [Link]
Bioactivation of the Epidermal Growth Factor Receptor Inhibitor Gefitinib: Implications for Pulmonary and Hepatic Toxicities | Chemical Research in Toxicology - ACS Publications. (2009, October 5). Retrieved from [Link]
Preliminary Anti-Tumor Screening of CAS 183321-60-0 Derivatives: A Technical Guide to Target-Directed EGFR Tyrosine Kinase Inhibition
As a Senior Application Scientist in early-stage oncology drug discovery, I approach the preliminary screening of novel chemical entities not merely as a sequence of assays, but as a self-validating logical cascade. This...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage oncology drug discovery, I approach the preliminary screening of novel chemical entities not merely as a sequence of assays, but as a self-validating logical cascade. This whitepaper outlines the systematic evaluation of derivatives based on CAS 183321-60-0 (N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine).
This specific compound serves as a critical 4-aminoquinazoline scaffold. Historically, the 4-aminoquinazoline pharmacophore has been the cornerstone of first- and second-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) used to treat Non-Small Cell Lung Cancer (NSCLC)[1]([Link]). By modifying the nitro group at position 6 (e.g., reducing it to an amine and subsequently appending an electrophilic acrylamide), we can synthesize irreversible inhibitors designed to overcome resistance mutations like T790M[1]([Link]).
Mechanistic Rationale & Target Biology
To design an effective screening protocol, we must first understand the causality of the target. EGFR is a transmembrane receptor tyrosine kinase. Upon ligand binding, it dimerizes and autophosphorylates, triggering downstream oncogenic signaling pathways (MAPK/ERK for proliferation, PI3K/AKT for survival)[2]([Link]).
CAS 183321-60-0 derivatives function as ATP-competitive inhibitors . They bind to the intracellular kinase domain, physically blocking ATP from phosphorylating the receptor. The screening architecture must therefore isolate this biochemical interaction before evaluating phenotypic effects in living cells.
EGFR signaling pathway illustrating competitive inhibition by CAS 183321-60-0 derivatives.
Screening Cascade Architecture
A robust High-Throughput Screening (HTS) workflow minimizes false positives by validating target engagement in a controlled, cell-free environment before introducing the complexities of cellular permeability, efflux pumps, and metabolic degradation.
Sequential high-throughput screening workflow for identifying potent EGFR-TKI lead candidates.
Enzyme/Substrate Mix: Dilute recombinant purified EGFR enzyme (e.g., L858R/T790M double mutant) and Poly(Glu,Tyr) substrate in the kinase buffer. Add 10 µL to each well of a 384-well plate.
Compound Incubation: Add 5 µL of the CAS 183321-60-0 derivatives (serially diluted in DMSO). Ensure the final DMSO concentration does not exceed 1% to prevent enzyme denaturation[2]([Link]). Incubate at room temperature (RT) for 15 minutes to allow binding equilibrium.
Reaction Initiation: Add 5 µL of ATP (optimized to the K_m of the specific EGFR mutant, typically 10-50 µM). Incubate at 30°C for 45 minutes[2]([Link]).
Readout: Measure luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression.
Compound Treatment: Treat cells with serial dilutions of the lead derivatives identified from Protocol I. Incubate for 72 hours.
Quantitative Data Synthesis
To determine the most viable clinical candidate, quantitative data from both the cell-free and cell-based assays must be synthesized. A successful derivative will exhibit a low IC₅₀ against the mutant EGFR kinase, high cellular toxicity in the H1975 cell line, and minimal toxicity in the A549 wild-type line.
Table 1: Representative Screening Profile of CAS 183321-60-0 Derivatives
Compound ID
Structural Modification
Cell-Free EGFR WT IC₅₀ (nM)
Cell-Free EGFR L858R/T790M IC₅₀ (nM)
Cell-Based A549 Viability IC₅₀ (µM)
Cell-Based H1975 Viability IC₅₀ (µM)
Mutant Selectivity Index
CAS 183321-60-0
Parent Scaffold
45.2
120.5
>10.0
8.5
N/A
Deriv-01
-NO₂ reduced to -NH₂
12.4
45.3
8.2
2.1
~4x
Deriv-02
Acrylamide Addition (Irreversible)
8.5
2.4
5.4
0.08
>60x
Analysis: Deriv-02 demonstrates the successful conversion of the reversible parent scaffold into an irreversible inhibitor, showing a >60-fold selectivity for the mutant H1975 cell line over the wild-type A549 line, marking it as the primary lead candidate for tertiary mechanistic profiling (e.g., Western blotting for p-EGFR).
References
Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024)
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Solubilization techniques for N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine in DMSO and buffers
Application Note: Solubilization and Formulation Strategies for N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine in In Vitro and In Vivo Assays Executive Summary N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solubilization and Formulation Strategies for N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine in In Vitro and In Vivo Assays
Executive Summary
N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine is a highly hydrophobic quinazoline derivative. It serves as a critical intermediate and a potent pharmacophore scaffold for irreversible Pan-HER and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors [1]. Due to its highly planar configuration, rigid quinazoline core, and lipophilic ethynylphenyl moiety, this compound exhibits strong crystal lattice energy, resulting in exceptionally poor aqueous solubility [2]. This Application Note details validated protocols for overcoming the "DMSO crash" in in vitro assays and provides a stable microemulsion formulation for in vivo dosing.
Physicochemical Profiling
Understanding the physicochemical properties of the compound is the first step in designing a self-validating solubilization protocol. The highly planar nature of the quinazoline ring drives strong
π−π
stacking in aqueous environments, making direct buffer dilution impossible.
Property
Value / Characteristic
Impact on Solubilization Strategy
Molecular Weight
~320.3 g/mol
Moderate size, but highly rigid structure limits solvation.
Limited interaction with aqueous solvation shells.
H-Bond Acceptors
5 (N, O atoms)
Can form strong hydrogen bonds with polar aprotic solvents (DMSO).
Aqueous Solubility
< 0.01 mg/mL
Completely insoluble in standard PBS or cell culture media.
DMSO Solubility
≥ 25 mg/mL
Highly soluble in anhydrous DMSO; highly sensitive to moisture.
The Causality of the "DMSO Crash"
A common failure point in kinase and cellular assays is the "DMSO crash"—the rapid precipitation of the compound when a high-concentration DMSO stock is diluted directly into an aqueous buffer.
The Mechanism of Failure: Quinazoline derivatives are highly sensitive to moisture. When water is introduced into the DMSO stock (either through hygroscopic absorption from the ambient air or via direct dilution), it acts as an anti-solvent. The water molecules disrupt the DMSO-compound hydrogen bonds, driving a hydrophobic collapse. The planar quinazoline rings rapidly stack via
π−π
interactions, forming insoluble microcrystals that invalidate assay concentration data.
To prevent this, two rules must be strictly followed:
Use strictly anhydrous DMSO stored under inert gas.
Employ a co-solvent transition phase (like PEG400 or Tween-80) before final aqueous dilution to encapsulate the hydrophobic core.
Experimental Protocols
Protocol A: Preparation of a 50 mM Master Stock (In Vitro Assays)
Objective: Create a stable, precipitation-free master stock for cell viability or biochemical kinase assays.
Equilibration: Allow the desiccated vial of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate atmospheric condensation, introducing water that will permanently suppress solubility.
Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a 50 mM concentration.
Dissolution: Vortex gently for 1-2 minutes. If dissolution is incomplete, sonicate in a water bath at 37°C for 5 minutes.
Self-Validation Step: Inspect the solution under a light microscope at 10x magnification. The solution must be completely transparent with no refractive particulate matter.
Storage: Aliquot the stock into single-use amber vials (the nitro group can be light-sensitive). Purge the headspace with argon gas before sealing. Store at -80°C for up to 6 months [3].
Protocol B: Preparation of In Vivo Dosing Vehicle
Objective: Formulate a stable microemulsion (10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline) for intraperitoneal (IP) or oral (PO) dosing in murine models [4].
Critical Insight: The order of addition is non-negotiable. Adding aqueous saline before the surfactants will cause immediate and irreversible precipitation.
Step 1 (Primary Solubilization): Transfer 100 µL of the 50 mM DMSO master stock to a sterile glass vial.
Step 2 (Co-solvent Addition): Add 400 µL of PEG400. Vortex thoroughly for 30 seconds. Causality: PEG400 acts as a miscible co-solvent that lowers the dielectric constant of the final mixture, bridging the polarity gap between DMSO and water.
Step 3 (Surfactant Addition): Add 50 µL of Tween-80. Vortex vigorously for 1 minute. Causality: Tween-80 forms micelles that will encapsulate the hydrophobic quinazoline core once the aqueous phase is introduced.
Self-Validation Step: The mixture should be a clear, highly viscous liquid without striations.
Step 4 (Aqueous Phase Addition): Slowly add 450 µL of 0.9% sterile Saline dropwise while continuously vortexing.
Final Validation: The final 1 mL solution must be optically clear. If the solution appears milky or opalescent, the micellar capacity has been exceeded, and the drug concentration must be lowered. Dose the animals within 4 hours of preparation.
Visualizations
Quinazoline inhibitors block the ATP-binding pocket of EGFR, halting downstream proliferation.
Step-by-step solubilization workflow emphasizing the critical intermediate co-solvent phase.
References
Title: Aminoquinazoline derivatives and their salts and methods of use thereof (WO2014177038A1)
Title: YL143, a novel mutant selective irreversible EGFR inhibitor, overcomes EGFRL858R, T790M‐mutant resistance in vitro and in vivo
Source: PubMed Central (PMC)
URL: [Link]
Title: Targeting epidermal growth factor receptor in paclitaxel-resistant human breast and lung cancer cells with upregulated glucose-6-phosphate dehydrogenase
Source: PubMed Central (PMC)
URL: [Link]
Application
Application Note: Structural Elucidation of 6-Nitroquinazolin-4-amine using NMR and FTIR Spectroscopy
Abstract & Introduction 6-Nitroquinazolin-4-amine is a critical intermediate in the synthesis of a wide array of pharmacologically active molecules, particularly in the development of kinase inhibitors for oncology.[1] I...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
6-Nitroquinazolin-4-amine is a critical intermediate in the synthesis of a wide array of pharmacologically active molecules, particularly in the development of kinase inhibitors for oncology.[1] Its quinazoline core is a privileged scaffold found in several approved drugs. The precise placement of the nitro and amine functionalities dictates the subsequent synthetic pathways and the ultimate biological activity of the final compounds. Therefore, unambiguous structural confirmation of this intermediate is a non-negotiable checkpoint in the drug development workflow.
This application note provides a detailed guide for the comprehensive characterization of 6-nitroquinazolin-4-amine using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. We move beyond a simple recitation of methods to explain the underlying principles and rationale behind protocol choices, enabling researchers to not only replicate the results but also to adapt these methodologies for related molecular structures. The protocols are designed to be self-validating, ensuring high-fidelity data for confident structural assignment.
Molecular Structure and Analytical Overview
The structural integrity of 6-nitroquinazolin-4-amine must be confirmed before its use in multi-step syntheses. NMR spectroscopy provides atomic-level information on the carbon-hydrogen framework and the electronic environment of each nucleus, while FTIR spectroscopy offers a distinct fingerprint of the functional groups present.
Figure 1: Chemical Structure of 6-Nitroquinazolin-4-amine.
The analytical workflow is designed to provide orthogonal data points, strengthening the overall structural confirmation.
Caption: General analytical workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone technique for the structural elucidation of organic molecules. For 6-nitroquinazolin-4-amine, ¹H and ¹³C NMR, supplemented by 2D techniques, provide a complete picture of the molecular skeleton.
Expertise & Rationale: Experimental Choices
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the polar quinazoline structure, and its boiling point is high enough to prevent evaporation during longer experiments. Crucially, the residual solvent peak for DMSO-d₆ (~2.50 ppm for ¹H, ~39.5 ppm for ¹³C) does not typically overlap with key analyte signals. Furthermore, the acidic N-H protons of the amine group are observable in DMSO-d₆, whereas they might exchange too rapidly in protic solvents like D₂O or methanol-d₄. The addition of D₂O can be used as a confirmatory experiment; the signal corresponding to the -NH₂ protons will disappear upon exchange, confirming its assignment.[2]
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly important for resolving the closely spaced aromatic proton signals and their coupling patterns.[3]
¹H NMR Spectral Interpretation
The ¹H NMR spectrum is characterized by distinct signals from the aromatic protons and the amine protons. The powerful electron-withdrawing nature of the nitro group at C-6 significantly influences the chemical shifts of the protons on the benzene portion of the quinazoline ring.
Figure 2: Proton assignments for ¹H NMR interpretation.
H-2 (Pyrimidine Ring): This proton is adjacent to two nitrogen atoms and appears as a sharp singlet in the most downfield region of the aromatic spectrum, typically expected around δ 8.5-8.8 ppm . In related structures, this singlet is consistently observed at similar chemical shifts.[4]
H-5 (Benzene Ring): This proton is deshielded by the adjacent fused pyrimidine ring and the powerful anisotropic and electron-withdrawing effects of the C-6 nitro group. It is expected to be the most downfield proton on the benzene ring, appearing as a sharp singlet or a narrow doublet (due to small 4-bond coupling to H-7, J ≈ 2.5 Hz), anticipated around δ 9.6-9.8 ppm .[4]
H-7 & H-8 (Benzene Ring): These two protons form a classic ortho-coupled system. H-7 is expected to appear as a doublet of doublets around δ 8.5-8.7 ppm , split by both H-8 (ortho coupling, J ≈ 9.0 Hz) and H-5 (meta coupling, J ≈ 2.5 Hz). H-8 will appear as a doublet around δ 7.9-8.1 ppm , split only by H-7 (ortho coupling, J ≈ 9.0 Hz).
-NH₂ Protons (Amine Group): The two protons of the primary amine group at C-4 will typically appear as a broad singlet around δ 7.5-8.0 ppm . This broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential hydrogen bonding. This signal will disappear upon the addition of a drop of D₂O to the NMR tube, confirming its identity.[2]
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum will show eight distinct signals for the quinazoline core carbons. The chemical shifts are heavily influenced by the nitrogen heteroatoms and the substituents.
Quaternary Carbons (No attached H):
C-4: Attached to the amino group, expected around δ 158-160 ppm .
C-6: Attached to the nitro group, its resonance will be significantly affected, likely appearing around δ 145-148 ppm .
C-4a & C-8a (Bridgehead): These carbons are part of the ring fusion and are expected in the δ 120-155 ppm range. 2D NMR (like HMBC) is essential for their unambiguous assignment.
Protonated Carbons (CH):
C-2: Highly deshielded by two adjacent nitrogens, expected around δ 153-155 ppm .
C-5, C-7, C-8: These aromatic carbons will appear in the typical aromatic region of δ 115-135 ppm . The specific assignments can be confirmed using an HSQC experiment, which correlates each carbon to its directly attached proton.
Table 1: Summary of Expected NMR Spectral Data
Assignment
¹H NMR (DMSO-d₆)
¹³C NMR (DMSO-d₆)
Key Correlations (HMBC)
H-2 / C-2
~8.6 ppm (s, 1H)
~154 ppm
H-2 to C-4, C-8a
-NH₂ / C-4
~7.8 ppm (br s, 2H)
~159 ppm
-NH₂ to C-4, C-4a, C-5
H-5 / C-5
~9.7 ppm (d, J≈2.5 Hz, 1H)
~122 ppm
H-5 to C-4, C-7, C-4a
C-6 (NO₂)
---
~146 ppm
---
H-7 / C-7
~8.6 ppm (dd, J≈9.0, 2.5 Hz, 1H)
~127 ppm
H-7 to C-5, C-8a
H-8 / C-8
~8.0 ppm (d, J≈9.0 Hz, 1H)
~120 ppm
H-8 to C-4a, C-6
C-4a
---
~125 ppm
---
C-8a
---
~150 ppm
---
Note: Chemical shifts (δ) are approximate and can vary based on concentration and exact experimental conditions. They are extrapolated from data on closely related structures.[4][5][6]
Protocol: NMR Data Acquisition
Sample Preparation: Accurately weigh 5-10 mg of 6-nitroquinazolin-4-amine and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully dissolved, using gentle warming or vortexing if necessary.
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the DMSO-d₆.
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
¹H Spectrum Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment, so an adequate number of scans (e.g., 1024 or more) is required.
(Optional) D₂O Exchange: Remove the NMR tube, add one drop of D₂O, shake gently, and re-acquire the ¹H spectrum. Observe the disappearance of the -NH₂ signal.
(Recommended) 2D NMR: Acquire 2D correlation spectra such as COSY (proton-proton correlation), HSQC (direct carbon-proton correlation), and HMBC (long-range carbon-proton correlation) to confirm all assignments unambiguously.[7]
Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. The spectrum provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds.
Expertise & Rationale: Spectral Interpretation
The FTIR spectrum of 6-nitroquinazolin-4-amine is dominated by absorptions from the N-H bonds of the amine, the N-O bonds of the nitro group, and the C=C/C=N bonds of the aromatic quinazoline core.
N-H Stretching (Amine): A primary amine (-NH₂) will typically show two distinct bands in the 3450-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations. Hydrogen bonding can cause these peaks to broaden.[4]
C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region.
C=N and C=C Stretching (Quinazoline Ring): The vibrations of the fused aromatic system result in a series of sharp to medium absorptions in the fingerprint region, typically between 1650 cm⁻¹ and 1450 cm⁻¹ .
N-O Stretching (Nitro Group): This is a highly characteristic feature. The nitro group gives rise to two very strong and sharp absorption bands:
An asymmetric stretch around 1560-1520 cm⁻¹ .
A symmetric stretch around 1360-1330 cm⁻¹ .
The presence of this pair of strong bands is a definitive indicator of a nitro group.[8]
N-H Bending (Amine): The scissoring vibration of the primary amine group typically results in a medium-to-strong band around 1640-1590 cm⁻¹ , which may sometimes overlap with the aromatic C=C stretching bands.
Table 2: Summary of Characteristic FTIR Absorption Bands
Protocol: FTIR Data Acquisition (KBr Pellet Method)
Sample Preparation: Gently grind a small amount of dry potassium bromide (KBr, IR grade) in an agate mortar and pestle to a fine powder. Add a very small amount of the 6-nitroquinazolin-4-amine sample (approx. 1-2 mg sample to 100-200 mg KBr).
Mixing: Continue to grind the mixture for several minutes until it is a homogenous, fine powder. The goal is to disperse the sample thoroughly within the KBr matrix.
Pellet Pressing: Transfer the powder to a pellet press die. Assemble the press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
Background Spectrum: Ensure the spectrometer's sample chamber is empty. Run a background scan to account for atmospheric CO₂ and water vapor.
Sample Spectrum: Place the KBr pellet into the sample holder in the spectrometer. Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16 or 32 scans.
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum. Label the significant peaks with their wavenumbers.
Conclusion
The combined application of NMR and FTIR spectroscopy provides a robust and definitive method for the structural characterization of the 6-nitroquinazolin-4-amine intermediate. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific substitution pattern, while FTIR provides rapid confirmation of all critical functional groups. By following the detailed protocols and understanding the rationale behind the spectral interpretations presented in this note, researchers in drug development can ensure the quality and identity of this key building block, preventing costly downstream failures and accelerating the discovery pipeline.
References
Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025-2041. [Link][1][4]
Dravyakar, B. R., et al. (2012). Study of synthesis of novel N,2-diphenylquinazolin-4-amine derivatives as an anti-inflammatory and analgesic agent. Der Pharma Chemica, 4(2), 699-706. [Link][9]
Vaskevich, A., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chem IJ, 10(2). [Link][7]
Grienke, U., et al. (2024). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Molbank, 2024(1), M1827. [Link][6]
Grienke, U., et al. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Molbank, 2024(1), M1816. [Link][5]
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link][8]
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link][2]
Park, H., et al. (2021). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Bulletin of the Korean Chemical Society, 42(10), 1338-1343. [Link][3]
Application Notes and Protocols for Preclinical Formulation of Erlotinib (CAS 183321-60-0)
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: Navigating the Preclinical Formulation Challenges of Erlotinib Erlotinib (CAS 183321-60-0) is a potent and specific...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Navigating the Preclinical Formulation Challenges of Erlotinib
Erlotinib (CAS 183321-60-0) is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology.[1][2] It is clinically used for the treatment of non-small cell lung cancer and pancreatic cancer.[3] However, like many new chemical entities (NCEs), Erlotinib presents significant formulation challenges in the preclinical stage due to its poor aqueous solubility.[4][5] Specifically, its hydrochloride salt has a maximal solubility of only about 0.4 mg/mL at a pH of approximately 2, and this solubility decreases as the pH increases.[6] This pH-dependent solubility and overall low aqueous solubility can lead to poor and variable oral bioavailability, complicating the interpretation of preclinical efficacy and toxicology studies.[4][7]
This comprehensive guide provides detailed formulation strategies and protocols for the preclinical testing of Erlotinib. As a Senior Application Scientist, the focus here is not just on the "how" but the "why"—elucidating the scientific rationale behind the selection of excipients and formulation approaches to enable reliable and reproducible in vivo studies.
Part 1: Essential Pre-Formulation Assessment of Erlotinib
Before embarking on formulation development, a thorough understanding of the physicochemical properties of Erlotinib is paramount.[4][8] These pre-formulation studies form the foundation for rational formulation design.[9][10]
Table 1: Key Physicochemical Properties of Erlotinib
Suggests that solubility will be pH-dependent, with higher solubility at lower pH.
Solubility
DMSO: ~2 mg/mL[1]. Very slightly soluble in water (hydrochloride salt has a maximal solubility of ~0.4 mg/mL at pH ~2, which decreases with increasing pH)[6].
This is the primary challenge for formulation. Strategies to enhance solubility are essential.
Understanding the biological target can inform the choice of in vivo models.
The low aqueous solubility of Erlotinib classifies it as a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning its absorption is limited by its dissolution rate.[4][5] Therefore, the primary goal of preclinical formulation is to enhance its solubility and dissolution in the gastrointestinal tract for oral studies, or to create a stable, soluble formulation for parenteral administration.
Part 2: Formulation Strategies and Protocols for Oral Administration
For oral preclinical studies, several strategies can be employed to overcome the poor solubility of Erlotinib.
Solubilization using Co-solvents and Surfactants
This is often the simplest and quickest approach for early-stage preclinical studies. Co-solvents are water-miscible organic solvents that increase the solubility of poorly soluble compounds.[4][12] Surfactants can also be used to increase solubility by forming micelles that encapsulate the drug molecules.[12][13]
Protocol 1: Preparation of a Co-solvent/Surfactant-Based Oral Dosing Solution
Objective: To prepare a 10 mg/mL oral solution of Erlotinib.
Materials:
Erlotinib powder
Polyethylene glycol 400 (PEG 400)
Propylene glycol (PG)
Tween 80 (Polysorbate 80)
Purified water
Glass vials
Magnetic stirrer and stir bar
Pipettes and graduated cylinders
Step-by-Step Methodology:
Vehicle Preparation: In a glass vial, prepare the vehicle by mixing PEG 400, PG, and Tween 80 in a 40:10:10 (v/v/v) ratio. For example, for 10 mL of vehicle, mix 4 mL of PEG 400, 1 mL of PG, and 1 mL of Tween 80.
Solubilization: Add the appropriate amount of Erlotinib powder to the vehicle to achieve a final concentration of 10 mg/mL. For 10 mL of formulation, add 100 mg of Erlotinib.
Mixing: Place a magnetic stir bar in the vial and stir the mixture on a magnetic stirrer until the Erlotinib is completely dissolved. Gentle warming (to 30-40°C) may be used to facilitate dissolution, but the stability of Erlotinib at this temperature should be considered.
Aqueous Dilution (Optional but Recommended): Once the drug is fully dissolved, slowly add purified water to the desired final volume. For this example, add 4 mL of water to the 6 mL of organic vehicle to bring the total volume to 10 mL. This reduces the viscosity and potential toxicity of the organic solvents.
Final Observation: The final formulation should be a clear solution. Visually inspect for any precipitation.
Causality and Trustworthiness: This protocol utilizes a combination of co-solvents (PEG 400 and PG) and a surfactant (Tween 80) to maximize the solubilization of the lipophilic Erlotinib.[4][12] The gradual addition of water is a critical step to prevent the drug from precipitating out of the solution, a common issue with co-solvent systems upon dilution with aqueous fluids.[4] The clarity of the final solution provides an initial validation of the formulation's success.
Lipid-Based Formulations
Lipid-based drug delivery systems (LBDDS) are highly effective for enhancing the oral bioavailability of poorly soluble, lipophilic compounds like Erlotinib.[12] These formulations can improve drug solubilization and facilitate absorption through the lymphatic system.[12]
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a 20 mg/g SEDDS formulation of Erlotinib.
Cremophor® EL (Polyoxyl 35 castor oil - surfactant)
Transcutol® HP (Diethylene glycol monoethyl ether - co-surfactant)
Glass vials
Magnetic stirrer and stir bar
Water bath
Step-by-Step Methodology:
Component Mixing: In a glass vial, accurately weigh and combine the oil (Capryol™ 90), surfactant (Cremophor® EL), and co-surfactant (Transcutol® HP) in a 30:40:30 (w/w/w) ratio.
Homogenization: Gently heat the mixture to 40°C in a water bath and mix using a magnetic stirrer until a homogenous, clear solution is formed.
Drug Incorporation: While stirring, add the Erlotinib powder to the vehicle to achieve a final concentration of 20 mg/g.
Complete Dissolution: Continue stirring at 40°C until the Erlotinib is completely dissolved.
Self-Emulsification Test: To test the self-emulsifying properties, add 1 g of the SEDDS formulation to 100 mL of purified water in a beaker with gentle agitation. The formulation should rapidly form a fine oil-in-water emulsion.
Causality and Trustworthiness: SEDDS formulations work by forming a fine emulsion upon contact with aqueous fluids in the gastrointestinal tract, which keeps the drug in a solubilized state for absorption.[13] The selection of excipients is crucial for the successful formation of a stable emulsion. The in vitro self-emulsification test provides a reliable preliminary assessment of the formulation's performance.
Nanosuspensions
Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate and improved bioavailability.[12]
Protocol 3: Preparation of an Erlotinib Nanosuspension by Wet Milling
Objective: To prepare a 10 mg/mL Erlotinib nanosuspension.
Materials:
Erlotinib powder
Hydroxypropyl methylcellulose (HPMC) or another suitable stabilizer
Purified water
Wet milling equipment (e.g., a bead mill)
Zirconium oxide beads (milling media)
Step-by-Step Methodology:
Stabilizer Solution: Prepare a 1% (w/v) solution of HPMC in purified water.
Pre-suspension: Disperse 100 mg of Erlotinib in 10 mL of the HPMC solution.
Milling: Transfer the pre-suspension to the milling chamber containing the zirconium oxide beads.
Size Reduction: Mill the suspension at a controlled temperature (e.g., 4°C to prevent degradation) for a specified duration (e.g., 2-4 hours). The optimal milling time should be determined by monitoring the particle size.
Particle Size Analysis: Periodically take samples and measure the particle size using a dynamic light scattering (DLS) instrument until the desired particle size (e.g., <200 nm) is achieved.
Separation: Separate the nanosuspension from the milling media.
Final Formulation: The resulting nanosuspension should be a homogenous, milky dispersion.
Causality and Trustworthiness: The success of a nanosuspension relies on the use of a stabilizer (like HPMC) to prevent the aggregation of the high-energy nanoparticles.[14] The protocol's self-validation comes from the in-process particle size analysis, which directly measures the critical quality attribute of the formulation.
Part 3: Formulation Strategies and Protocols for Parenteral Administration
For intravenous (IV) administration, Erlotinib must be completely solubilized to prevent precipitation in the bloodstream, which could cause embolism.[4][15][16]
Protocol 4: Preparation of an Intravenous Dosing Solution
Objective: To prepare a 5 mg/mL intravenous solution of Erlotinib.
Materials:
Erlotinib powder
Dimethyl sulfoxide (DMSO)
Solutol® HS 15 (Macrogol 15 hydroxystearate - a non-ionic surfactant)
Saline (0.9% NaCl) for injection
Sterile vials
Sterile filters (0.22 µm)
Step-by-Step Methodology:
Initial Solubilization: In a sterile vial, dissolve the required amount of Erlotinib in a minimal amount of DMSO. For example, to make 10 mL of a 5 mg/mL solution, start by dissolving 50 mg of Erlotinib in 1 mL of DMSO.
Addition of Surfactant: Add 1 mL of Solutol® HS 15 to the DMSO solution and mix well.
Dilution with Saline: Slowly add saline for injection to the mixture while vortexing or stirring to bring the total volume to 10 mL. The final vehicle composition would be 10% DMSO, 10% Solutol® HS 15, and 80% saline.
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
Final Inspection: The final formulation must be a clear, particle-free solution.
Causality and Trustworthiness: This protocol uses a co-solvent (DMSO) for initial solubilization and a non-ionic surfactant (Solutol® HS 15) to maintain solubility and prevent precipitation upon dilution with the aqueous saline.[17][18] The use of a minimal amount of DMSO is crucial as it can have toxic effects at higher concentrations.[19][20] Sterile filtration is a mandatory step to ensure the safety of the intravenous formulation.
Part 4: Characterization and Evaluation of Preclinical Formulations
Once a formulation is prepared, it must be thoroughly characterized to ensure its quality and performance.
Table 2: Analytical Techniques for Formulation Characterization
Analytical Technique
Purpose
Visual Inspection
To check for clarity (solutions), homogeneity (suspensions), and signs of precipitation or phase separation.
High-Performance Liquid Chromatography (HPLC)
To determine the concentration of Erlotinib in the formulation and to assess its purity and stability.[9][10]
Dynamic Light Scattering (DLS)
To measure the particle size distribution of nanosuspensions and the globule size of SEDDS-formed emulsions.
In Vitro Release Testing
To evaluate the rate and extent of Erlotinib release from the formulation. This can be done using standard dissolution apparatus (e.g., USP Apparatus 2) with an appropriate dissolution medium.[21][22][23] For nanosuspensions and SEDDS, dialysis-based methods may be more suitable.[22][24]
Part 5: In Vivo Pharmacokinetic Evaluation
The ultimate goal of preclinical formulation is to achieve adequate and reproducible drug exposure in animal models to enable the assessment of efficacy and safety.[25][26]
Protocol 5: Design of a Preclinical Pharmacokinetic (PK) Study in Rats
Objective: To determine the pharmacokinetic profile of an oral Erlotinib formulation.
Animals: Male Sprague-Dawley rats (n=3-5 per group).
Dosing:
Administer the Erlotinib formulation orally via gavage at a dose of 10 mg/kg.
For intravenous administration (to determine absolute bioavailability), administer the IV formulation via the tail vein at a dose of 1 mg/kg.
Blood Sampling:
Collect blood samples (e.g., via the tail vein or jugular vein cannula) at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[27]
Process the blood to obtain plasma and store frozen until analysis.
Bioanalysis:
Analyze the plasma samples for Erlotinib concentration using a validated LC-MS/MS method.
Data Analysis:
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability.[28][29]
Causality and Trustworthiness: A well-designed PK study is essential for understanding how the formulation performs in vivo.[25][29] The inclusion of an IV group allows for the determination of absolute oral bioavailability, which is a critical parameter for assessing the formulation's effectiveness.
Part 6: Visualizing the Formulation Workflow
The following diagrams illustrate the key decision-making processes in preclinical formulation development.
Caption: Decision workflow for selecting an oral formulation strategy for Erlotinib.
Diagram 2: Parenteral Formulation Development Workflow
Caption: Workflow for developing an intravenous formulation of Erlotinib.
Conclusion
The successful preclinical development of Erlotinib hinges on the rational design of formulations that can overcome its inherent poor aqueous solubility. By systematically evaluating its physicochemical properties and applying appropriate formulation strategies—from simple co-solvent systems for rapid screening to more advanced lipid-based or nanosuspension formulations for later-stage studies—researchers can ensure reliable and reproducible in vivo data. The protocols and workflows presented in this guide provide a robust framework for developing effective oral and parenteral formulations of Erlotinib, ultimately facilitating its progression through the drug development pipeline.
References
USP. (2018, November 9). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. USP. [Link]
A. A. A. D. C. (2016, October 12). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science. [Link]
Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Symeres. [Link]
MDPI. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. MDPI. [Link]
G. S. S. (2013, August 28). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. [Link]
S. M. S. (2021, March 2). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. PMC. [Link]
M. M. V. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH. [Link]
Asian Journal of Pharmaceutics. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics. [Link]
MDPI. (2023, February 3). Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles. MDPI. [Link]
Ashdin Publishing. (2023, December 27). A Review on In-Vitro Release Testing Methods for Topical Dosage Forms. Ashdin Publishing. [Link]
Y. Z. N. L. (2022, April 14). In vitro release testing method development for long-acting injectable suspensions. PMC. [Link]
BioDuro. (n.d.). Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. BioDuro. [Link]
PubMed. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. [Link]
PubMed. (2004, February 15). Solubilizing excipients in oral and injectable formulations. PubMed. [Link]
Park, K. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. [Link]
D. F. D. (2013, October 1). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PMC - NIH. [Link]
Pharma Focus Europe. (2025, October 14). Pre-Formulation Studies and Analytical Techniques. Pharma Focus Europe. [Link]
NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. NCL. [Link]
University of Bradford. (n.d.). Pre-formulation Analysis. University of Bradford. [Link]
YouTube. (2021, June 2). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. YouTube. [Link]
ResearchGate. (2017, January 31). (PDF) PHARMACEUTICAL PREFORMULATION FOR PRODUCT DEVELOPMENT & ANALYTICAL TECHNIQUES USE IN NEW DOSAGE FORM. ResearchGate. [Link]
ResearchGate. (2012, September 27). What are the preferable iv vehicle system for in vivo study?. ResearchGate. [Link]
JAPSONLINE. (2023, March 20). Preclinical Drug Development Process: Formulation and Development Aspects. JAPSONLINE. [Link]
PubMed. (2018, March 15). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. [Link]
Creative Biolabs. (n.d.). In Vivo PK Studies. Creative Biolabs. [Link]
BioDuro. (n.d.). In Vivo PK and TK. BioDuro. [Link]
Pharmapproach. (2025, January 5). Intravenous Route of Drug Administration: Advantages and Disadvantages. Pharmapproach. [Link]
University of Louisville. (n.d.). Considerations in Selection of a Vehicle for Medication Administration. University of Louisville. [Link]
PLOS One. (2025, September 8). 3-O-acetylrubiarbonol B preferentially targets EGFR and MET over rubiarbonol B to inhibit NSCLC cell growth. PLOS One. [Link]
Dana-Farber Cancer Institute. (n.d.). An Open-label Phase 1/1b Study to Evaluate the Safety and Pharmacokinetics of JNJ- 73841937 (Lazertinib), a Third Generation EGFR-TKI, as Monotherapy or in Combinations With JNJ-61186372, a Human Bispecific EGFR and cMet Antibody in Participants With Advanced Non-Small Cell Lung Cancer. Dana-Farber Cancer Institute. [Link]
Application Note: Characterizing Kinase Inhibition with Erlotinib Using In Vitro Phosphorylation Assays
Abstract This technical guide provides a comprehensive framework for utilizing N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, commercially known as Erlotinib, in kinase phosphorylation assays. It is note...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for utilizing N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, commercially known as Erlotinib, in kinase phosphorylation assays. It is noted that the initial query referenced N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine; however, the extensively studied and clinically relevant compound with a similar backbone is Erlotinib. This document will, therefore, focus on Erlotinib, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] We detail the mechanism of action, provide step-by-step protocols for robust in vitro assays, and offer expert insights into data interpretation and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor profiling and characterization.
Introduction: The Significance of Erlotinib and EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[2] Dysregulation of the EGFR signaling pathway, often through overexpression or activating mutations, is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC).[2][3] This makes EGFR a prime target for therapeutic intervention.
Erlotinib (N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine) is a small molecule inhibitor that selectively targets the EGFR tyrosine kinase.[1][3] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the EGFR kinase domain and preventing the autophosphorylation required for signal transduction.[4][5] By blocking this initial signaling event, Erlotinib effectively abrogates downstream pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades, leading to cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling.[4]
Accurate and reproducible measurement of a compound's inhibitory activity is fundamental to drug discovery. Kinase phosphorylation assays are the gold standard for this purpose, allowing for the quantitative determination of inhibitor potency (typically as an IC50 value) and selectivity. This application note provides detailed protocols for industry-standard assays to characterize Erlotinib's inhibitory properties.
Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.
Choosing the Right Kinase Assay Platform
Several robust platforms are available for measuring kinase activity. The choice of assay depends on factors such as throughput requirements, sensitivity, and the nature of the substrate.[6]
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[7] The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a light signal proportional to kinase activity.[7][8] This format is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening (HTS).[9]
Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as HTRF®, use a europium-labeled antibody that recognizes the phosphorylated substrate and a second fluorescent acceptor (e.g., streptavidin-XL665) that binds the substrate itself.[10][11] When the substrate is phosphorylated, the donor and acceptor are brought into proximity, allowing for FRET to occur. This method is homogeneous (no-wash) and robust against many forms of compound interference.[11]
AlphaScreen®/AlphaLISA® Assays: This bead-based technology relies on the proximity of a Donor and an Acceptor bead.[12] In a typical kinase assay format, one bead captures the substrate (e.g., via a biotin tag) and the other is coated with an antibody that recognizes the phosphorylated epitope. Kinase activity brings the beads close enough for a chemiluminescent signal to be generated. This platform is extremely sensitive and well-suited for HTS.
Experimental Protocols
The following protocols provide a validated starting point for determining the IC50 of Erlotinib against EGFR. Optimization of enzyme and substrate concentrations is a critical first step for any new assay setup.[6]
Material and Reagent Preparation
Erlotinib Stock Solution: Prepare a 10 mM stock solution of Erlotinib hydrochloride (MW: 429.90 g/mol ) in 100% DMSO.[13] Store in small aliquots at -20°C or -80°C. Erlotinib is sparingly soluble in aqueous buffers.[12]
Recombinant Kinase: Use a high-purity, active recombinant human EGFR (catalytic domain).
Kinase Substrate: A suitable poly-peptide substrate, such as Poly (Glu, Tyr) 4:1, is commonly used.
Assay Plates: Use low-volume, white, 384-well plates for luminescence or TR-FRET assays.
Kinase Buffer: A typical buffer is 40-50 mM Tris-HCl (pH 7.5), 10-20 mM MgCl₂, 0.1 mg/mL BSA, and 1-2 mM DTT.[14][15]
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol 1: Luminescence-Based IC50 Determination using ADP-Glo™
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.[9]
Compound Plating: Create a serial dilution of the Erlotinib stock solution in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 µM is appropriate for EGFR. Dispense 50 nL of each dilution into the assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells with a broad-spectrum inhibitor (e.g., staurosporine) or without enzyme for "maximum inhibition" (0% activity) controls.
Kinase Reaction:
Prepare a 2X kinase/substrate solution in kinase buffer containing the pre-determined optimal concentrations of EGFR and its substrate.
Add 2.5 µL of this solution to each well.
Prepare a 2X ATP solution in kinase buffer at the pre-determined optimal concentration (often near the Kₘ for ATP).
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well for a final volume of 5 µL.
Incubate the plate at room temperature for 60 minutes.
Signal Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[16]
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[16]
Incubate at room temperature for 30-60 minutes.[16]
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis: Plot the luminescence signal against the logarithm of Erlotinib concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: TR-FRET-Based IC50 Determination using HTRF®
This protocol is based on the general principles of HTRF® kinase assays.[17]
Compound Plating: Prepare and dispense the Erlotinib serial dilution as described in Protocol 1.
Kinase Reaction:
Prepare a 4X kinase solution in kinase buffer. Add 5 µL to each well.
Prepare a 4X solution of biotinylated substrate and ATP in kinase buffer.
Initiate the reaction by adding 10 µL of the substrate/ATP mix to each well for a final volume of 20 µL.
Incubate the plate at room temperature for the optimized reaction time (e.g., 30-60 minutes).
Signal Detection:
Prepare a detection mix containing the Europium-labeled anti-phospho antibody and Streptavidin-XL665 in HTRF® detection buffer (which contains EDTA to stop the reaction).
Add 20 µL of the detection mix to each well.
Incubate at room temperature for 60 minutes, protected from light.
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm.
Data Analysis: Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000). Plot the HTRF ratio against the logarithm of Erlotinib concentration and fit to a four-parameter curve to determine the IC50.[10]
Data Interpretation: Potency and Selectivity
The primary output of these assays is the IC50 value, which represents the concentration of Erlotinib required to inhibit 50% of the EGFR kinase activity. Erlotinib is highly potent against wild-type EGFR, with reported IC50 values in the low nanomolar range in cell-free assays.[18][19] Its potency is even greater against certain activating EGFR mutants (e.g., L858R, exon 19 deletions).[20][21]
To assess selectivity, Erlotinib should be profiled against a panel of other kinases. A highly selective inhibitor will show a significantly higher IC50 value for off-target kinases compared to its primary target.
Table 1: Representative IC50 Values for Erlotinib Against Various Kinases
Note: IC50 values can vary significantly based on assay conditions (e.g., ATP concentration, substrate, buffer components). The data presented is for illustrative purposes.
Best Practices and Troubleshooting
ATP Concentration: For ATP-competitive inhibitors like Erlotinib, the apparent IC50 is highly dependent on the ATP concentration in the assay. It is standard practice to run assays at the Kₘ value of ATP for the specific kinase to allow for comparison across different studies.
Enzyme Quality: Use a highly purified and active kinase preparation. Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles.
DMSO Concentration: Keep the final DMSO concentration in the assay consistent across all wells and ideally below 1% to avoid effects on kinase activity.[6]
Controls: Always include positive (no inhibitor) and negative (no enzyme or potent inhibitor) controls on every plate to ensure assay quality and calculate Z'-factor for HTS applications.[6]
Compound Interference: Some compounds can interfere with the detection system (e.g., quenching fluorescence or inhibiting luciferase). If unexpected results are obtained, consider running a counterscreen without the primary kinase to identify assay artifacts.
Conclusion
Erlotinib is a cornerstone inhibitor for studying EGFR-driven cellular processes. The protocols and principles outlined in this application note provide a robust foundation for researchers to accurately quantify its inhibitory activity and selectivity. By employing validated assay technologies like ADP-Glo™ or HTRF® and adhering to best practices in assay development, scientists can generate high-quality, reproducible data essential for advancing cancer research and drug discovery.
References
Drugs.com. (2024). How does erlotinib work (mechanism of action)? Retrieved from [Link]
Patsnap Synapse. (2024). What is the mechanism of Erlotinib Hydrochloride? Retrieved from [Link]
El-Hashim, A. Z., et al. (2015). Differential Effects of Tyrosine Kinase Inhibitors on Normal and Oncogenic EGFR Signaling and Downstream Effectors. Molecular Cancer Therapeutics, 14(4), 1033-1043. Retrieved from [Link]
Schettino, C., et al. (2008). Erlotinib: an EGF receptor tyrosine kinase inhibitor in non-small-cell lung cancer treatment. Expert Review of Respiratory Medicine, 2(2), 167-178. Retrieved from [Link]
Small Molecule Pathway Database (SMPDB). (2025). Erlotinib Action Pathway. Retrieved from [Link]
Tariq, M., & Tuno, I. (2024). Erlotinib. In StatPearls. StatPearls Publishing. Retrieved from [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 176870, Erlotinib. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). TARCEVA (erlotinib) Tablets Label. Retrieved from [Link]
Abdel-Halim, H., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(11), 3349. Retrieved from [Link]
Beryt, M., et al. (2007). Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. Molecular Cancer Therapeutics, 6(2), 527-535. Retrieved from [Link]
ResearchGate. (n.d.). Erlotinib's selectivity towards cancer cells. Retrieved from [Link]
Zhang, J. H., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening, 12(4), 539-547. Retrieved from [Link]
Wikipedia. (n.d.). Erlotinib. Retrieved from [Link]
Shinde, A., et al. (2016). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Journal of Pharmacology & Clinical Research, 1(2). Retrieved from [Link]
National Center for Biotechnology Information. (2009). HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
Amaro, R. E., et al. (2010). Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics. ACS Medicinal Chemistry Letters, 1(4), 152-156. Retrieved from [Link]
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
Golubovskaya, V. M., et al. (2016). Focal Adhesion Kinase Inhibitors in Combination with Erlotinib Demonstrate Enhanced Anti-Tumor Activity in Non-Small Cell Lung Cancer. PLoS ONE, 11(3), e0150567. Retrieved from [Link]
Kinase Logistics Europe. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Retrieved from [Link]
Greulich, H., et al. (2007). Functional analysis of cancer-associated EGFR mutants using a cellular assay with YFP-tagged EGFR intracellular domain. PLoS ONE, 2(9), e934. Retrieved from [Link]
Onodera, Y., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Reports, 36(6), 3137-3144. Retrieved from [Link]
Kim, A. R., et al. (2021). Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture Systems. Anticancer Research, 41(3), 1329-1339. Retrieved from [Link]
William, W. N., et al. (2013). The effect of erlotinib on EGFR and downstream signaling in oral cavity squamous cell carcinoma. Clinical Cancer Research, 19(18), 5091-5101. Retrieved from [Link]
Kéri, G., et al. (2008). Biochemical Assay-Based Selectivity Profiling of Clinically Relevant Kinase Inhibitors on Mutant Forms of EGF Receptor. Journal of Receptors and Signal Transduction, 28(1-2), 17-27. Retrieved from [Link]
VKEY-BIO. (n.d.). Best Practices for Implementing Kinase Assays in Research. Retrieved from [Link]
Anido, J., et al. (2007). Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. Molecular Cancer Therapeutics, 6(2), 527-535. Retrieved from [Link]
Golubovskaya, V. M., et al. (2016). Focal Adhesion Kinase Inhibitors in Combination with Erlotinib Demonstrate Enhanced Anti-Tumor Activity in Non-Small Cell Lung Cancer. PLoS ONE, 11(3), e0150567. Retrieved from [Link]
Technical Support Center: Optimizing the Synthesis Yield of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working on the synthesis of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine (CAS: 183321-60-0).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working on the synthesis of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine (CAS: 183321-60-0). This compound is a critical intermediate in the development of irreversible epidermal growth factor receptor (EGFR) and Pan-HER tyrosine kinase inhibitors[1].
The coupling of 4-chloro-7-methoxy-6-nitroquinazoline with 3-ethynylaniline via a nucleophilic aromatic substitution (SNAr) is the foundational step in its synthesis. Below, you will find a mechanistic workflow, a critical troubleshooting guide, and a self-validating Standard Operating Procedure (SOP) to ensure high-yield, high-purity synthesis.
Part 1: Mechanistic Overview & Reaction Workflow
The SNAr reaction relies on the high electrophilicity of the C4 position on the quinazoline ring. However, this same electrophilicity makes the starting material highly susceptible to side reactions if the reaction environment is not strictly controlled.
Reaction workflow and troubleshooting pathways for SNAr synthesis of the target quinazoline.
Part 2: Critical Troubleshooting Guide (FAQs)
Q1: Why is my yield consistently below 50%, with a major byproduct observed by LC-MS (m/z ~222)?A1: The byproduct at m/z 222 corresponds to 7-methoxy-6-nitroquinazolin-4(3H)-one, resulting from the hydrolysis of the 4-chloroquinazoline starting material[2].
Causality: The C4 position of the quinazoline ring is highly electrophilic. In the presence of adventitious water (from non-anhydrous solvents or hygroscopic starting materials) at elevated temperatures, water outcompetes the bulky 3-ethynylaniline as a nucleophile.
Solution: Strictly utilize anhydrous isopropanol (IPA) (<50 ppm H₂O) and conduct the reaction under a dry nitrogen atmosphere. Ensure the 4-chloro-7-methoxy-6-nitroquinazoline is freshly prepared or stored in a desiccator, as it degrades upon prolonged exposure to atmospheric moisture.
Q2: The reaction stalls at 60-70% conversion even after prolonged reflux. How can I drive it to completion?A2: This is typically caused by the accumulation of hydrogen chloride (HCl) gas generated during the SNAr reaction.
Causality: As the reaction progresses, the liberated HCl protonates the unreacted 3-ethynylaniline (pKa ~4.2). The resulting anilinium salt is non-nucleophilic, effectively halting the reaction. Furthermore, the product precipitates as an HCl salt, which can physically coat the unreacted starting material.
Solution: While standard protocols often rely on the precipitation of the product to drive the equilibrium[3], stalled reactions can be rescued by adding a slight excess of the aniline (1.1 to 1.2 equivalents) or by introducing a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) to scavenge the HCl[4]. Note: If using DIPEA, the product will remain as a free base in solution and will require an aqueous workup.
Q3: I observe a dark, tarry byproduct and a loss of the terminal alkyne proton signal (~3.0 ppm) in the ¹H-NMR of the crude mixture. What happened?A3: The terminal alkyne of 3-ethynylaniline has undergone thermal degradation or unwanted cross-coupling (e.g., Glaser-type homocoupling).
Causality: Terminal alkynes are highly sensitive to oxidative homocoupling in the presence of trace transition metals (like copper or palladium) and oxygen, especially at reflux temperatures.
Solution: Degas the anhydrous isopropanol by sparging with nitrogen for 15 minutes prior to heating. Ensure that all glassware is strictly metal-free (acid-washed if previously used for Sonogashira couplings). Maintain the reaction temperature strictly at 80-85 °C; do not exceed 90 °C.
Part 3: Optimized Standard Operating Procedure (SOP)
Title: High-Yield Synthesis of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine Hydrochloride
Self-Validating System: This protocol relies on the differential solubility of the starting materials and the product in isopropanol. The starting materials are soluble at reflux, while the product HCl salt precipitates. This phase separation acts as a thermodynamic sink, driving the equilibrium forward and providing a visual confirmation of reaction progress.
Step-by-Step Methodology:
Preparation: Oven-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with dry nitrogen.
Reagent Charging: Add 4-chloro-7-methoxy-6-nitroquinazoline (10.0 g, 41.7 mmol) and 3-ethynylaniline (5.38 g, 45.9 mmol, 1.1 eq) to the flask.
Solvent Addition: Add 150 mL of anhydrous isopropanol (previously sparged with N₂ for 15 minutes).
Reaction Execution: Heat the stirred suspension to reflux (80-85 °C oil bath temperature). The mixture will initially become a clear, dark yellow/orange solution. Within 30-60 minutes, a yellow/off-white solid (the product HCl salt) will begin to precipitate heavily.
Monitoring: Continue reflux for 3 to 4 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS until the 4-chloroquinazoline is completely consumed.
Isolation: Remove the oil bath and allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (0-5 °C) for 1 hour to maximize precipitation.
Filtration & Washing: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold isopropanol (2 × 20 mL) to remove unreacted aniline, followed by diethyl ether (2 × 30 mL) to rapidly dry the cake and remove trace lipophilic impurities.
Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours to afford the target compound as a hydrochloride salt. (Expected Yield: 80-88%).
Part 4: Quantitative Data & Yield Optimization
The following table summarizes the causal relationship between reaction parameters and the resulting yield/purity profile.
Solvent System
Additive
Temperature
Atmosphere
Isolated Yield (%)
Purity (HPLC %)
Primary Observation
Isopropanol (Reagent Grade)
None
85 °C
Air
45%
72%
Major hydrolysis to 4(3H)-one byproduct
Isopropanol (Anhydrous)
None
85 °C
N₂
86%
>98%
Optimal; product precipitates cleanly as HCl salt
Dioxane (Anhydrous)
None
100 °C
N₂
78%
94%
Slower precipitation; requires concentration step
Isopropanol (Anhydrous)
DIPEA (1.2 eq)
85 °C
N₂
82%
95%
Yields free base; prevents stalling but requires aqueous workup
References
CN104119350B - Amino quinazoline derivatives as well as salts and application method thereof. Google Patents. 1
Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) - Supporting Information. AWS.
US9168253B2 - Quinazoline compounds. Google Patents. 2
New Potent RIPK2 Inhibitors as a Promising Therapeutic Avenue for Colitis Through the Blockade of NOD Inflammatory Pathways. Journal of Medicinal Chemistry (ACS). 3
Technical Support Center: Recrystallization of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine
Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with optimizing the isolation and purification of N-(3-ethynylphenyl)-7-methoxy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with optimizing the isolation and purification of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine .
As a critical intermediate in the synthesis of irreversible Pan-HER/EGFR tyrosine kinase inhibitors, the purity of this compound directly impacts downstream catalytic reductions and acrylation steps. Below, we provide the mechanistic rationale, quantitative solvent data, troubleshooting FAQs, and a self-validating experimental protocol to ensure successful recrystallization.
Mechanistic Context: Why Purity Matters
The target compound is a direct precursor to irreversible Tyrosine Kinase Inhibitors (TKIs). Downstream, the 6-nitro group is reduced to an amine and functionalized with a Michael acceptor to covalently bind to the ATP pocket of the EGFR receptor . Impurities such as hydrolyzed quinazolines or polymerized alkynes severely disrupt this downstream binding efficacy.
Fig 1. Mechanism of action for Pan-HER inhibitors derived from the quinazoline intermediate.
Quantitative Data: Solvent System Screening
To optimize the recrystallization, our application scientists evaluated multiple solvent systems. The rigid, planar aromatic core of the quinazoline intermediate exhibits exceptionally high lattice energy, making it sparingly soluble in most standard organic solvents .
Table 1: Solvent System Screening for N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine
Solvent System
Solubility @ 20°C (mg/mL)
Solubility @ 70°C (mg/mL)
Recovery Yield (%)
Purity (HPLC Area %)
Causality / Observation
100% Ethanol
< 1.0
12.5
85.0%
94.5%
Poor solubility; high solvent volume required.
100% Isopropanol (IPA)
< 1.0
8.2
88.0%
93.2%
Poor solubility; product crashes out too rapidly.
100% DMF
45.0
> 150.0
N/A
N/A
Excellent solubility; no crystallization upon cooling.
DMF / IPA (1:3 v/v)
5.5
85.0
92.5%
99.1%
Optimal; balances dissolution and controlled nucleation.
DMSO / Water (1:4 v/v)
< 1.0
60.0
95.0%
96.0%
High yield but promotes hydrolysis to 4-hydroxyquinazoline.
Troubleshooting & FAQs
Q1: Why is my recovery yield so low when using pure alcohols (e.g., ethanol or isopropanol), and why does the product fail to dissolve completely?
Application Scientist Insight: Pure alcohols lack the strong dipole moment necessary to disrupt the intermolecular hydrogen bonding (between the secondary amine and the nitro/methoxy groups) and the
π−π
stacking of the quinazoline rings.
Solution: Transition to a binary solvent system. Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) as the primary solvent to fully solvate the molecule at 70°C, followed by the controlled addition of Isopropanol (IPA) as an anti-solvent to drive supersaturation.
Q2: How do I minimize and remove the 4-hydroxyquinazoline impurity during recrystallization?
Application Scientist Insight: The 4-hydroxyquinazoline derivative is a hydrolysis byproduct. Because water acts as a strong nucleophile at the highly electrophilic C4 position of the quinazoline ring, aqueous solvent systems (like DMSO/Water) exacerbate this degradation.
Solution: Avoid water as an anti-solvent. By utilizing an anhydrous DMF/IPA system, you suppress the hydrolysis pathway. The 4-hydroxy impurity is significantly more soluble in the DMF/IPA mother liquor than the target amine, allowing it to be purged during the final filtration.
Q3: I am observing a color change (darkening to deep brown) and insoluble particulates upon heating the crude mixture. What causes this, and how can it be prevented?
Application Scientist Insight: The terminal alkyne moiety on the 3-ethynylphenyl group is thermally sensitive. Prolonged exposure to high temperatures and trace oxygen leads to oxidative Glaser-type coupling or polymerization .
Solution: Cap the dissolution temperature at 70°C. Degas the solvents with nitrogen prior to heating to remove dissolved oxygen. Incorporate a hot filtration step immediately after dissolution to physically remove any polymerized, insoluble alkyne species.
Q4: What is the optimal cooling profile to achieve a high-purity crystalline form without the product "oiling out"?
Application Scientist Insight: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level exceeds the nucleation threshold too rapidly, causing the solute to separate as an amorphous liquid. Controlling the metastable zone width (MZW) via precise cooling rates is critical for crystalline solid formation .
Solution: After adding the IPA anti-solvent at 60°C, hold the temperature for 30 minutes to allow initial nucleation. Then, implement a linear cooling ramp of 0.5°C/min down to 5°C.
The following workflow utilizes a binary solvent system designed to maximize purity while maintaining high recovery yields.
Fig 2. Optimized anti-solvent recrystallization workflow for the quinazoline intermediate.
Step-by-Step Methodology
Step 1: Dissolution
Charge a nitrogen-purged reactor with 10.0 g of crude N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine.
Add 50 mL (5 volumes) of anhydrous, degassed DMF.
Heat the suspension to 70°C under continuous agitation (250 rpm) until complete dissolution is achieved.
Self-Validating Checkpoint: Visual inspection should confirm a dark but completely transparent solution. The presence of large aggregates indicates incomplete dissolution.
Step 2: Hot Filtration
Pass the 70°C solution through a pre-heated, fine-porosity glass frit (or inline 0.45 µm PTFE filter) to remove polymerized alkyne particulates.
Collect the filtrate in a clean, heated crystallization vessel maintained at 65°C.
Self-Validating Checkpoint: The filtrate must be completely free of turbidity. Any cloudiness at 65°C indicates that polymerized impurities bypassed the filter.
Step 3: Anti-Solvent Addition & Nucleation
Adjust the reactor temperature to 60°C.
Begin dropwise addition of 150 mL (15 volumes) of anhydrous Isopropanol (IPA) over a 45-minute period.
(Optional but recommended): After 50 mL of IPA has been added, introduce 0.1 g (1 wt%) of pure target compound seeds to induce controlled nucleation.
Self-Validating Checkpoint: The solution should transition from clear to slightly cloudy, indicating the onset of crystallization within the metastable zone.
Step 4: Controlled Cooling
Hold the suspension at 60°C for 30 minutes to allow the seed bed to mature.
Initiate a controlled cooling ramp at a rate of 0.5°C/min until the batch reaches 5°C.
Hold at 5°C for 2 hours to maximize yield.
Self-Validating Checkpoint: Microscopic evaluation of a slurry sample should reveal distinct, well-defined crystalline habits (typically needles or plates) rather than spherical amorphous aggregates.
Step 5: Isolation and Drying
Filter the cold slurry under vacuum.
Wash the wet cake with 2 x 20 mL of pre-chilled (5°C) IPA to displace residual DMF and purge the highly soluble 4-hydroxyquinazoline impurity.
Dry the solid in a vacuum oven at 45°C (<50 mbar) for 12 hours.
Self-Validating Checkpoint: Perform final HPLC analysis. Target purity is >99.0% Area. The 4-hydroxy impurity (which typically elutes earlier on reverse-phase C18 columns due to higher polarity) must be <0.1% Area.
References
Title: Development and Scale-Up of a Crystallization Process To Improve an API's Physiochemical and Bulk Powder Properties
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Title: NCI Dictionary of Cancer Terms: EGFR tyrosine kinase inhibitor
Source: National Cancer Institute (NCI)
URL: [Link]
Title: Greene's Protective Groups in Organic Synthesis, 5th Edition
Source: Wiley
URL: [Link]
Title: High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Troubleshooting
Overcoming steric hindrance in substitution reactions of 6-nitroquinazolin-4-amines
Topic: Overcoming Steric Hindrance in 6-Nitroquinazolin-4-amine Synthesis Welcome to the Technical Support Center for quinazoline scaffold functionalization. As a Senior Application Scientist, I frequently consult on the...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Overcoming Steric Hindrance in 6-Nitroquinazolin-4-amine Synthesis
Welcome to the Technical Support Center for quinazoline scaffold functionalization. As a Senior Application Scientist, I frequently consult on the synthesis of 6-nitroquinazolin-4-amines, a privileged pharmacophore class utilized in oncology (e.g., kinase inhibitors) and neuropharmacology[1].
While the strongly electron-withdrawing 6-nitro group theoretically activates the C4 position for Nucleophilic Aromatic Substitution (SNAr), introducing bulky amines creates severe kinetic bottlenecks. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these barriers, ensuring your synthetic workflows are robust and self-validating.
Diagnostic Workflow
Diagnostic workflow for selecting amination strategies based on steric bulk.
Troubleshooting Guides & FAQs
Q1: My SNAr reaction between 4-chloro-6-nitroquinazoline and a bulky ortho-substituted aniline stalls at <10% conversion. How do I drive this to completion?
Causality: The 6-nitro group lowers the LUMO of the quinazoline ring, making the C4 carbon highly electrophilic. However, the transition state of the SNAr reaction requires the amine nitrogen to approach roughly perpendicular to the aromatic plane. Bulky groups on the incoming amine clash severely with the C5 proton of the quinazoline core, drastically increasing the activation energy (
Ea
)[2].
Solution: Thermal energy from conventional heating is often insufficient. Switch to microwave (MW) irradiation in a highly polar aprotic solvent (e.g., NMP or DMSO) at 150 °C. The high dielectric constant of DMSO stabilizes the Meisenheimer complex intermediate. If MW fails, the steric barrier is insurmountable via SNAr; you must pivot to a Palladium-catalyzed Buchwald-Hartwig amination, which bypasses the SNAr transition state entirely.
Self-Validating Check: Run a parallel micro-scale reaction with an unhindered nucleophile (e.g., n-butylamine). If the unhindered amine reaches 100% conversion but the bulky amine fails, the system is chemically competent, confirming the failure is purely steric.
Q2: I observe massive formation of 6-nitroquinazolin-4-ol instead of my desired aminated product. Why is hydrolysis outcompeting amination?
Causality: 4-Chloro-6-nitroquinazolines are exquisitely moisture-sensitive. Because bulky amines have a suppressed reaction rate, any trace water in the system acts as a highly competitive nucleophile. In the presence of hygroscopic inorganic bases like
K2CO3
, water rapidly hydrolyzes the C4-chloride to the thermodynamically stable quinazolinone (the tautomer of quinazolin-4-ol)[3].
Solution: Exclude water rigorously. Pre-dry your bulky amine over 3Å molecular sieves. Replace inorganic bases with sterically hindered organic bases like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which do not carry lattice water.
Self-Validating Check: Analyze the crude mixture via LC-MS. The presence of an
[M+H]+
peak at m/z 192 confirms hydrolysis. A successful anhydrous setup will show only starting material (m/z 210) and the desired product mass, with zero m/z 192.
Q3: When using 2,4-dichloro-6-nitroquinazoline, my bulky amine attacks the C2 position instead of C4. How do I restore regioselectivity?
Causality: Electronically, C4 is more reactive than C2 due to the para-relationship with the 6-nitro group and the alpha-effect of the adjacent nitrogens[4]. However, C4 is flanked by the C5 proton, making it more sterically hindered than C2. When using highly bulky nucleophiles, the kinetic preference shifts to the less hindered C2 position.
Solution: Lower the reaction temperature to 0 °C to exploit the thermodynamic preference for C4, and use exactly 1.0 equivalent of the amine.
Protocol A: Microwave-Assisted SNAr for Moderately Hindered Amines
Preparation: In an oven-dried microwave vial, dissolve 4-chloro-6-nitroquinazoline (1.0 eq, 1.0 mmol) in anhydrous DMSO (3.0 mL).
Reagent Addition: Add the moderately hindered amine (1.2 eq, 1.2 mmol) and DIPEA (2.0 eq, 2.0 mmol). Seal the vial under an argon atmosphere.
Reaction: Irradiate in a dedicated microwave synthesizer at 150 °C for 30 minutes.
Validation Checkpoint: Sample 10 µL of the mixture, dilute in MeCN, and run LC-MS. Look for the complete disappearance of the starting material peak (m/z 210). If >15% starting material remains, resubject to MW irradiation for an additional 15 minutes.
Workup: Crash out the product by adding ice-cold water (10 mL) dropwise. Filter the resulting precipitate and wash with cold diethyl ether to remove residual DMSO and DIPEA.
Protocol B: Buchwald-Hartwig Cross-Coupling for Highly Hindered Amines
Use this protocol when Protocol A fails due to extreme steric clash.
Preparation: In a Schlenk flask under inert argon, combine 4-chloro-6-nitroquinazoline (1.0 eq, 1.0 mmol), the highly hindered amine (1.2 eq),
Pd2(dba)3
(0.05 eq), Xantphos (0.1 eq), and anhydrous
Cs2CO3
(2.0 eq).
Reaction: Heat the mixture to 110 °C for 18 hours under vigorous magnetic stirring.
Validation Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). The highly fluorescent product spot should be clearly visible under 254 nm and 365 nm UV light, distinct from the starting material.
Workup: Filter the crude mixture through a Celite pad to remove the palladium catalyst and inorganic salts. Concentrate the filtrate in vacuo, and purify via flash column chromatography.
References
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry
Source: MDPI
URL
Technical Support Center: Stability & Storage Optimization for N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine (CAS: 183321-6...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine (CAS: 183321-60-0)[1]. As a critical intermediate in the synthesis of irreversible Pan-HER and EGFR tyrosine kinase inhibitors[2], maintaining the chemical integrity of this compound is paramount. This document provides a deep dive into its degradation mechanisms, troubleshooting FAQs, and self-validating analytical protocols.
Mechanistic Vulnerabilities: The Causality of Degradation
To prevent degradation, we must first understand the structural vulnerabilities of the molecule. The compound features three highly reactive moieties that dictate its stability profile[3]:
C4-N Hydrolytic Cleavage : The electron-withdrawing 6-nitro group increases the electrophilicity of the C4 position on the quinazoline core. In the presence of ambient moisture or pH stress, nucleophilic attack by water readily cleaves the C4-amine bond, yielding 7-methoxy-6-nitroquinazolin-4(3H)-one and 3-ethynylaniline[3].
Alkyne Oxidative Dimerization : The terminal alkyne (-C≡CH) is susceptible to Glaser-type oxidative coupling. When exposed to atmospheric oxygen, light, and trace transition metals (e.g., copper carryover from prior synthetic steps), the alkyne dimerizes into a diacetylene impurity.
Nitro-Aromatic Photolysis : The 6-nitro group absorbs strongly in the UV and visible light spectrum, leading to radical-mediated photolytic degradation[3]. This necessitates strict light-protective packaging[4].
Figure 1: Primary mechanistic degradation pathways of the quinazoline intermediate.
Troubleshooting & FAQs
Q: Why is my lyophilized powder turning from pale yellow to dark brown during room-temperature storage?A: This discoloration is the macroscopic result of photolytic degradation of the 6-nitro group and oxidative dimerization of the terminal alkyne[3]. Causality: Ambient light provides the activation energy for nitro-radical formation, while atmospheric oxygen drives alkyne coupling. Solution: Always store the solid API in amber glass vials, purge the headspace with Argon or Nitrogen to displace oxygen, and maintain the temperature at -20°C.
Q: I am detecting a major impurity with a mass of ~221 Da in my LC-MS after storing the compound in DMSO for 3 months. What is this?A: The mass of ~221 Da corresponds to 7-methoxy-6-nitroquinazolin-4(3H)-one, the primary hydrolytic degradation product[3]. Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Over three months, it absorbs atmospheric moisture, which acts as a nucleophile to cleave the C4-N bond.
Q: How should I prepare and store stock solutions for long-term in vitro assays?A: To minimize hydrolysis, prepare stock solutions using only anhydrous, septum-sealed DMSO. Immediately aliquot the solution into single-use opaque tubes and store them at -80°C. Crucial: Never subject the master stock to repeated freeze-thaw cycles, as condensation introduces water directly into the hygroscopic solvent.
Figure 2: Standardized workflow for the preparation and long-term storage of API aliquots.
Experimental Protocols for Stability Testing
To validate the stability of your specific batch and container-closure system, we recommend performing forced degradation studies in strict accordance with [5] and guidelines.
Protocol A: Hydrolytic Stress Testing (ICH Q1A)
This protocol forces the C4-N cleavage to establish the compound's baseline hydrolytic limits[3].
Preparation: Dissolve the compound in a 50:50 mixture of HPLC-grade acetonitrile and water to achieve a concentration of 1 mg/mL.
Stress Application: Add 0.1 N HCl (for acidic stress) or 0.1 N NaOH (for basic stress) to separate 5 mL aliquots.
Incubation: Seal the vials and incubate at 60°C for 24 hours.
Neutralization: Neutralize the acidic samples with 0.1 N NaOH, and the basic samples with 0.1 N HCl to arrest degradation.
Analysis: Analyze via LC-MS/TOF. Monitor the disappearance of the parent mass (m/z ~321 [M+H]+) and the appearance of the ~221 Da quinazolinone fragment.
Self-Validation Step: Always run a parallel control of the API in the solvent mixture without the acid/base stressor, incubated at 25°C. This isolates the effect of the pH/temperature stress from baseline solvent degradation, ensuring the protocol's internal logic is sound.
Protocol B: Photostability Testing (ICH Q1B)
This protocol evaluates the sensitivity of the 6-nitro group to light exposure[6].
Preparation: Spread the solid powder in a uniform, thin layer (≤3 mm) in a clear quartz petri dish.
Control Setup: Prepare an identical parallel sample, but wrap the dish entirely in double-layered aluminum foil (Dark Control).
Exposure: Place both dishes in a photostability chamber. Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 Watt hours/square meter[6].
Analysis: Dissolve both samples in anhydrous DMSO and analyze via HPLC-UV (at 254 nm).
Self-Validation Step: The foil-wrapped Dark Control must show <0.5% degradation. If the dark control degrades, your baseline thermal/solvent stability in the chamber is compromised, invalidating the photolysis results.
Quantitative Degradation Profile Data
The following table summarizes the expected degradation profile of the compound under standard ICH stress conditions, extrapolated from validated studies on structurally analogous quinazoline derivatives[3].
Stress Condition
ICH Guideline
Primary Mechanism
Expected Degradation
Major Degradant Identified
Acidic (0.1 N HCl, 60°C)
Q1A(R2)
Hydrolysis
High (>10%)
7-methoxy-6-nitroquinazolin-4(3H)-one
Basic (0.1 N NaOH, 60°C)
Q1A(R2)
Hydrolysis
High (>30%)
7-methoxy-6-nitroquinazolin-4(3H)-one
Photolytic (UV/Vis)
Q1B
Photolysis
Moderate (5-10%)
Nitro-reduction / Radical products
Oxidative (3% H2O2)
Q1A(R2)
Oxidation
Low-Moderate
Diacetylene dimer
Thermal (60°C, Dry)
Q1A(R2)
Thermal
Low (<2%)
N/A (Highly stable if kept dry)
References
Title: Separation, Identification, and Characterization of Degradation Products of Erlotinib Hydrochloride Under ICH-Recommended Stress Conditions by LC, LC-MS/TOF
Source: Journal of Liquid Chromatography & Related Technologies (Taylor & Francis)
URL: [Link]
Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline
Source: European Medicines Agency (EMA)
URL: [Link]
Title: ICH Topic Q1B - Photostability testing of new active substances and medicinal products
Source: Therapeutic Goods Administration (TGA)
URL: [Link]
Title: Amino quinazoline derivatives as well as salts and application method thereof (Patent CN104119350B)
A Comparative Analysis of Pelitinib and Erlotinib: Binding Affinity and Mechanism of Action Against EGFR
For Immediate Release This guide provides a detailed comparison between N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine, also known as Pelitinib (EKB-569), and Erlotinib. Both are small molecule inhibitors target...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
This guide provides a detailed comparison between N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine, also known as Pelitinib (EKB-569), and Erlotinib. Both are small molecule inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[1][2] This analysis is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their respective binding affinities, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction to the Compounds and Their Target
Erlotinib is a first-generation, reversible EGFR tyrosine kinase inhibitor (TKI) approved for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[3][4] It competes with adenosine triphosphate (ATP) in the catalytic domain of the EGFR, preventing the autophosphorylation and activation of downstream signaling pathways that lead to cell growth.[2][5][6]
Pelitinib (EKB-569) is a second-generation, irreversible EGFR TKI.[7] Unlike Erlotinib, Pelitinib forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[] This irreversible binding is designed to provide a more sustained and potent inhibition, particularly against certain resistance mutations that can arise during treatment with first-generation inhibitors.[][9]
Both compounds target EGFR, a receptor tyrosine kinase whose overexpression or activating mutations are hallmarks of several cancers.[2][10] Inhibition of EGFR blocks critical signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting tumor cell proliferation and survival.[11]
Comparative Analysis of Binding Affinity
The inhibitory potential of a kinase inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates a higher potency.
Note: IC50 values can vary between different studies and experimental conditions (e.g., ATP concentration, cell line vs. purified enzyme).
Pelitinib demonstrates potent, irreversible inhibition of EGFR with IC50 values in the low nanomolar range.[12][13][14] Erlotinib also shows high potency with an IC50 of 2 nM against purified EGFR kinase.[15] In cellular models with activating mutations, such as PC-9 and H3255, Erlotinib's IC50 values remain in the low nanomolar range, highlighting its effectiveness in cancers driven by these specific mutations.[16] The key distinction lies in their mechanism: Pelitinib's irreversible binding offers a theoretical advantage in durability of target suppression.[7]
Mechanism of Action: Reversible vs. Irreversible Inhibition
The fundamental difference between Erlotinib and Pelitinib lies in how they interact with the ATP-binding pocket of the EGFR kinase domain.
Erlotinib (Reversible Inhibitor): Erlotinib binds non-covalently to the ATP pocket.[4][17] This binding is in equilibrium, meaning the drug can associate and dissociate from the receptor. Its efficacy depends on maintaining a sufficient therapeutic concentration to outcompete ATP.[18]
Pelitinib (Irreversible Inhibitor): Pelitinib, in addition to occupying the ATP-binding site, contains a reactive acrylamide group. This group forms a covalent bond with the Cys797 residue located at the edge of the ATP pocket.[] This "locks" the inhibitor in place, leading to permanent inactivation of the enzyme. This mechanism is particularly relevant for overcoming the T790M resistance mutation, although Pelitinib itself is not specifically a third-generation inhibitor designed for T790M.[][9]
Experimental Protocol: Determination of IC50 via Kinase Assay
To ensure trustworthiness and reproducibility, a standardized protocol for determining inhibitor potency is crucial. The following is a generalized, step-by-step methodology for an in vitro kinase assay to determine the IC50 value of a TKI like Erlotinib or Pelitinib.
Objective: To measure the concentration-dependent inhibition of EGFR kinase activity by a test compound.
Principle: The assay measures the phosphorylation of a substrate by the EGFR enzyme. The amount of phosphorylated product is quantified, typically using a luminescence-based method where the signal is inversely proportional to kinase inhibition.
Prepare a 1x Kinase Assay Buffer from a concentrated stock.[21]
Prepare the ATP and substrate solution in 1x Kinase Assay Buffer. The ATP concentration should be optimized and is often set near its apparent Michaelis constant (Km,app) to ensure sensitivity to competitive inhibitors.[20]
Prepare a serial dilution of the test inhibitors (e.g., 10-point, 3-fold dilutions) in 100% DMSO, and then dilute further into the assay buffer. The final DMSO concentration in the assay should be kept low (≤1%) to avoid enzyme inhibition.
Assay Setup:
Add a small volume (e.g., 2.5 µL) of the diluted inhibitor or vehicle (DMSO in buffer) to the appropriate wells of the microplate ("Test Inhibitor" and "Positive Control" wells, respectively).[21]
Add buffer without enzyme to "Blank" wells to measure background signal.[22]
Kinase Reaction Initiation:
Dilute the EGFR enzyme stock to the desired working concentration in 1x Kinase Assay Buffer.[20]
Initiate the kinase reaction by adding the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells.[21]
Simultaneously, add the ATP/substrate mixture to all wells.
Incubation:
Cover the plate and incubate at a controlled temperature (e.g., 30°C or room temperature) for a set period (e.g., 60 minutes).[20][22] This allows for the enzymatic reaction to proceed.
Reaction Termination and Signal Detection:
Stop the kinase reaction by adding the first detection reagent (e.g., ADP-Glo™ Reagent), which also depletes any remaining ATP.[21]
Add the second detection reagent (e.g., Kinase Detection Reagent), which converts the ADP produced by the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.[21]
Incubate in the dark as required by the detection kit manufacturer (e.g., 45 minutes).[21]
Data Acquisition and Analysis:
Measure the luminescence of each well using a microplate reader.
Subtract the "Blank" reading from all other wells.
Plot the percent inhibition (relative to the "Positive Control") against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic curve to determine the IC50 value.[19]
Causality Behind Experimental Choices:
ATP at Km: Using ATP at its Km concentration provides a balanced condition to detect both competitive and non-competitive inhibitors effectively.[20]
Low DMSO: High concentrations of DMSO can denature proteins, so keeping it below 1% is critical for maintaining enzyme integrity.
Controls: The "Positive Control" (enzyme, no inhibitor) represents 0% inhibition, while the "Blank" (no enzyme) helps correct for background noise from the reagents and plate.
Visualizing the Methodologies
Experimental Workflow for IC50 Determination
A generalized workflow for determining the IC50 value of a kinase inhibitor.
Simplified EGFR Signaling Pathway
Inhibition of EGFR blocks key downstream pro-survival and proliferation pathways.
Conclusion
Both Pelitinib and Erlotinib are potent inhibitors of the EGFR tyrosine kinase. Erlotinib functions as a high-affinity, reversible inhibitor, and its efficacy has been clinically validated.[3][17] Pelitinib represents a distinct mechanistic class, employing irreversible covalent modification to inactivate EGFR.[7] This irreversible action offers the potential for more sustained target inhibition. The choice between these inhibitors in a research or clinical context depends on the specific EGFR status (wild-type vs. mutant), the potential for acquired resistance, and the desired pharmacodynamic profile. The experimental protocols outlined provide a robust framework for the preclinical evaluation and comparison of these and other kinase inhibitors.
References
National Center for Biotechnology Information. (2024). Erlotinib. StatPearls. Retrieved from [Link]
To, K. K., Wong, A. L., & Chan, R. L. (2015). Pelitinib (EKB-569) targets the up-regulation of ABCB1 and ABCG2 induced by hyperthermia to eradicate lung cancer. British Journal of Pharmacology. Retrieved from [Link]
Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. Retrieved from [Link]
Massive Bio. (2026). Pelitinib: Mechanism of Action and Therapeutic Applications. Retrieved from [Link]
National Center for Biotechnology Information. (2009). [11C]N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine. Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
Shukuya, T., et al. (2023). Long-Term Responders to Erlotinib for Pulmonary Adenocarcinoma With Wild-Type Epidermal Growth Factor Receptor: Two Case Reports and a Single-Institutional Retrospective Study. World Journal of Oncology. Retrieved from [Link]
To, K. K., et al. (2015). Pelitinib (EKB-569) targets the up-regulation of ABCB1 and ABCG2 induced by hyperthermia to eradicate lung cancer. The British journal of pharmacology. Retrieved from [Link]
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
Sharma, P., et al. (2012). Targeting the epidermal growth factor receptor: exploring the potential of novel inhibitor N-(3-ethynylphenyl)-6, 7-bis (2-methoxyethoxy) quinolin- 4-amine using docking and molecular dynamics simulation. Protein and Peptide Letters. Retrieved from [Link]
ResearchGate. (2015). (PDF) Targeting the Epidermal Growth Factor Receptor: Exploring the Potential of Novel Inhibitor N-(3-Ethynylphenyl)-6, 7-bis (2-methoxyethoxy) Quinolin- 4-Amine Using Docking and Molecular Dynamics Simulation. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). TARCEVA (erlotinib) Tablets Label. Retrieved from [Link]
Brieflands. (2025). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Retrieved from [Link]
SMPDB. (2025). Erlotinib Action Pathway. Retrieved from [Link]
MDPI. (2025). N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. Retrieved from [Link]
van der Mijn, J. C., et al. (2020). Epithelial Transfer of the Tyrosine Kinase Inhibitors Erlotinib, Gefitinib, Afatinib, Crizotinib, Sorafenib, Sunitinib, and Dasatinib: Implications for Clinical Resistance. Cancers. Retrieved from [Link]
Udagawa, H., et al. (2018). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget. Retrieved from [Link]
Green, T. P., et al. (2007). Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. Cancer Research. Retrieved from [Link]
Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers. Retrieved from [Link]
Ovid. (n.d.). Targeting HER1/EGFR in cancer therapy: experience with erlotinib. Retrieved from [Link]
Google Patents. (2000). N-(3-ETHYNYLPHENYL)-6,7-BIS(2-METHOXYETHOXY)-4-QUINAZOLINAMINE FOR USE IN THE TREATMENT OF NSCLC.
Wikipedia. (n.d.). Erlotinib. Retrieved from [Link]
Wood, E. R., et al. (2004). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Portland Press. Retrieved from [Link]
Anticancer Research. (2021). Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture Systems. Retrieved from [Link]
Ségaliny, A. I., et al. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers. Retrieved from [Link]
ResearchGate. (n.d.). Determination of the IC50 of EGFR and ErbB2 inhibitors. Retrieved from [Link]
Comparative IC50 analysis of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine against wild-type EGFR
A Comparative IC50 Analysis of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine Against Wild-type EGFR: A Guide for Drug Discovery Professionals Introduction: The Enduring Significance of Targeting Wild-Type EGFR...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative IC50 Analysis of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine Against Wild-type EGFR: A Guide for Drug Discovery Professionals
Introduction: The Enduring Significance of Targeting Wild-Type EGFR
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival[1]. While much of the focus in targeted cancer therapy has been on mutant forms of EGFR, the inhibition of wild-type EGFR remains a critical area of investigation. Off-target inhibition of wild-type EGFR is often associated with dose-limiting toxicities of many approved inhibitors. Conversely, in certain cancer types, the overexpression of wild-type EGFR is a key driver of tumorigenesis, making its inhibition a valid therapeutic strategy[2]. Therefore, the characterization of novel inhibitors against wild-type EGFR is paramount for understanding their therapeutic window and potential clinical applications.
This guide focuses on the comparative analysis of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine, a novel 4-anilinoquinazoline derivative. Due to the novelty of this compound, its IC50 value against wild-type EGFR is not yet publicly available. This guide will, therefore, provide a detailed framework for its evaluation, including a thorough examination of its structure-activity relationship (SAR) in the context of well-established EGFR inhibitors, a comprehensive experimental protocol for IC50 determination, and a comparative discussion with first-generation inhibitors.
Structural and Mechanistic Overview of 4-Anilinoquinazoline EGFR Inhibitors
The 4-anilinoquinazoline scaffold is a cornerstone in the development of EGFR tyrosine kinase inhibitors[3][4]. These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing the autophosphorylation of the receptor, thereby blocking downstream signaling pathways[5]. The binding of these inhibitors is primarily governed by a hydrogen bond between the N-1 of the quinazoline ring and the backbone of Met793 in the hinge region of the kinase domain[3].
In-Depth Analysis of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine
Structural Features:
N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine shares the core 4-anilinoquinazoline structure with first-generation EGFR inhibitors. The key distinguishing features are the substitutions on the quinazoline ring: a methoxy group at the 7-position and a nitro group at the 6-position. The 3-ethynylphenyl moiety at the 4-position is identical to that of erlotinib, a well-characterized EGFR inhibitor.
Predicted Impact on EGFR Inhibition based on Structure-Activity Relationship (SAR):
The potency of 4-anilinoquinazoline derivatives is significantly influenced by the nature and position of substituents on the quinazoline ring.
7-Methoxy Group: Generally, electron-donating groups at the 6 and 7-positions of the quinazoline ring are favored for high-potency EGFR inhibition. The 7-methoxy group is an electron-donating group and is expected to enhance the inhibitory activity.
6-Nitro Group: Conversely, the 6-nitro group is a strong electron-withdrawing group. The presence of an electron-withdrawing group at this position is less common in highly potent EGFR inhibitors and may potentially decrease the binding affinity to the EGFR kinase domain. However, it could also offer opportunities for novel interactions within the ATP-binding pocket.
4-(3-ethynylphenyl)amino Group: This moiety is a well-established feature for potent EGFR inhibition, as seen in erlotinib. The ethynyl group extends into a hydrophobic pocket, contributing significantly to the binding affinity.
Given these structural features, a detailed experimental determination of the IC50 value is essential to quantify the net effect of these substitutions on the inhibitory potency against wild-type EGFR.
Comparative Analysis with Established EGFR Inhibitors
To provide a clear benchmark for the activity of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine, a comparison with established first-generation EGFR inhibitors is crucial. The following table summarizes the reported IC50 values of erlotinib, gefitinib, and lapatinib against wild-type EGFR.
Experimental Protocol: In Vitro IC50 Determination of EGFR Kinase Activity
To empirically determine the inhibitory potency of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine, a robust in vitro kinase assay is required. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
ADP-Glo™ Kinase Assay Kit (Promega)
96-well or 384-well white assay plates
Plate-reading luminometer
Step-by-Step Methodology:
Compound Preparation:
Prepare a 10 mM stock solution of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine and comparator inhibitors in 100% DMSO.
Create a series of dilutions of the test compounds in kinase assay buffer. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended for initial screening.
Kinase Reaction Setup:
Prepare a master mix containing the Poly(Glu, Tyr) substrate and ATP in the kinase assay buffer. The final concentration of ATP should be at its Km value for EGFR for accurate competitive inhibitor characterization.
Add 5 µL of the diluted test compounds or vehicle control (DMSO) to the wells of the assay plate.
Add 10 µL of the master mix to each well.
Initiate the kinase reaction by adding 10 µL of diluted recombinant EGFR enzyme to each well. The final reaction volume will be 25 µL.
Incubation:
Incubate the reaction plate at 30°C for 60 minutes.
ADP Detection:
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
Incubate the plate at room temperature for 40 minutes.
Convert the generated ADP to ATP and produce a luminescent signal by adding 50 µL of Kinase Detection Reagent to each well.
Incubate the plate at room temperature for 30 minutes.
Data Acquisition and Analysis:
Measure the luminescence of each well using a plate-reading luminometer.
Subtract the background luminescence (from wells with no enzyme) from all other readings.
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizing the Scientific Context
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and the point of inhibition.
Experimental Workflow for IC50 Determination
Caption: A streamlined workflow for in vitro IC50 determination.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative analysis of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine against wild-type EGFR. While a definitive IC50 value awaits experimental determination, the structural analysis presented here, based on established SAR principles, offers valuable insights into its potential as an EGFR inhibitor. The detailed experimental protocol provides a clear path for researchers to obtain the necessary empirical data.
The unique substitution pattern of a 7-methoxy and a 6-nitro group on the quinazoline scaffold warrants further investigation. Future studies should not only focus on determining the IC50 against wild-type EGFR but also on evaluating its activity against a panel of clinically relevant EGFR mutants. This will provide a more complete picture of its selectivity and potential therapeutic applications. Furthermore, cell-based assays are recommended to assess its on-target activity in a more physiological context.
References
Ismail, N. S. M., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]
MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]
Frontiers. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers. [Link]
ResearchGate. (n.d.). Crystal structure of EGFR bound to the 4-anilinoquinazoline inhibitor Erlotinib (PDB ID: 1M17). ResearchGate. [Link]
Future Science. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Science. [Link]
ScienceDirect. (2011). Synthesis, method optimization, anticancer activity of 2,3,7-trisubstituted Quinazoline derivatives and targeting EGFR-tyrosine kinase by rational approach. Arabian Journal of Chemistry. [Link]
Pharmatutor. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Pharmatutor. [Link]
Journal of Applied Pharmaceutical Science. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. [Link]
Der Pharma Chemica. (n.d.). Virtual Screening and Molecular Docking of 4,6,7-Tri Substituted Quinazoline Derivatives as Potential EGFR Inhibitors. Der Pharma Chemica. [Link]
Google Patents. (n.d.). CN104119350B - Amino quinazoline derivatives as well as salts and application method thereof.
bioRxiv. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]
A Comparative Guide to the Validation of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine Purity by LC-MS/MS and HPLC-UV
This guide provides a comprehensive framework for the validation of analytical methods to determine the purity of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine, a novel quinazoline derivative with potential app...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the validation of analytical methods to determine the purity of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine, a novel quinazoline derivative with potential applications in drug discovery. As a Senior Application Scientist, the aim is to present a scientifically rigorous comparison between a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and supporting experimental data to ensure the quality and consistency of this small molecule.
The validation of an analytical procedure is a critical step to demonstrate its suitability for its intended purpose[1][2][3]. For purity assessment, the method must be able to accurately and reliably quantify the main compound and separate it from any potential impurities, including process-related impurities and degradation products. The choice between LC-MS/MS and HPLC-UV depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix.
The Rationale Behind Method Selection: LC-MS/MS vs. HPLC-UV
Liquid chromatography is a powerful separation technique that distributes the components of a sample between a stationary phase and a mobile phase[4]. The choice of detector is crucial for the specificity and sensitivity of the analysis.
LC-MS/MS: This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry[5][6]. It is particularly advantageous for identifying and quantifying trace-level impurities, offering structural information that can be pivotal in impurity profiling[7][8]. The high specificity of MS detection minimizes interference from co-eluting compounds that may not be chromatographically resolved[9][10].
HPLC-UV: A robust and widely used technique, HPLC-UV relies on the absorption of ultraviolet light by the analyte[11][12]. It is a cost-effective and reliable method for quantifying the main component and major impurities, provided they possess a UV chromophore and are well-separated from other components. However, its lower sensitivity and potential for interference from co-eluting, UV-absorbing impurities can be a limitation for comprehensive purity analysis.
This guide will detail the validation of both methods in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures[1][2][3][13].
Experimental Design and Protocols
A rigorous validation protocol is essential to ensure the reliability of the analytical data. The following validation characteristics will be assessed for both the LC-MS/MS and HPLC-UV methods:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[1][2].
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range[1][2].
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[14].
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision)[14].
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[1][2].
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine Reference Standard: A well-characterized standard of known purity is essential for accurate quantification.
Potential Impurities: Based on the likely synthesis route of quinazoline derivatives, potential process-related impurities should be synthesized or acquired.[15][16][17] These may include starting materials, intermediates, and by-products.
Solvents and Reagents: HPLC-grade or MS-grade solvents and high-purity reagents are required to minimize background interference.
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm) is a common choice for small molecule analysis.
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typically used to achieve good separation.
Flow Rate: A flow rate of 0.4 mL/min is suitable for this column dimension.
Column Temperature: Maintained at 40°C to ensure reproducible retention times.
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for quinazoline compounds.
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for the parent compound and potential impurities will be monitored for quantification and confirmation.
Instrumentation: A standard high-performance liquid chromatography system with a photodiode array (PDA) or variable wavelength UV detector.
Chromatographic Conditions:
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a standard choice.
Mobile Phase: An isocratic or gradient mixture of a phosphate buffer and acetonitrile or methanol. For example, a mixture of 0.03 M potassium dihydrogen orthophosphate (pH 3.2) and acetonitrile (55:45 v/v) has been used for a similar compound, erlotinib[11].
Flow Rate: A typical flow rate is 1.0 mL/min.
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Detection Wavelength: The wavelength of maximum absorbance for N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine, determined by UV-Vis spectrophotometry, should be used for detection. A wavelength of around 246 nm has been used for erlotinib[11].
Injection Volume: 20 µL.
Data Presentation and Comparison
The following tables summarize the expected performance characteristics of the validated LC-MS/MS and HPLC-UV methods.
Relative Standard Deviation (RSD) of Peak Area (n=6)
< 1.0%
< 1.0%
RSD ≤ 1.0%
Resolution (Rs) between analyte and closest impurity
> 2.0
> 1.5
Rs > 1.5
Table 2: Linearity and Range
Parameter
LC-MS/MS
HPLC-UV
Acceptance Criteria
Range
0.01 - 10 µg/mL
1 - 100 µg/mL
To be established based on intended use
Correlation Coefficient (r²)
> 0.999
> 0.998
r² ≥ 0.995
y-intercept
Close to zero
Close to zero
Statistically insignificant
Table 3: Accuracy and Precision
Parameter
LC-MS/MS
HPLC-UV
Acceptance Criteria
Accuracy (% Recovery)
Low Concentration
98.0 - 102.0%
97.0 - 103.0%
95.0 - 105.0%
Medium Concentration
98.5 - 101.5%
98.0 - 102.0%
98.0 - 102.0%
High Concentration
99.0 - 101.0%
98.5 - 101.5%
98.0 - 102.0%
Precision (%RSD)
Repeatability (Intra-day)
< 1.5%
< 2.0%
≤ 2.0%
Intermediate Precision (Inter-day)
< 2.0%
< 3.0%
≤ 3.0%
Table 4: Detection and Quantitation Limits
Parameter
LC-MS/MS
HPLC-UV
Limit of Detection (LOD)
~0.003 µg/mL
~0.3 µg/mL
Limit of Quantitation (LOQ)
~0.01 µg/mL
~1.0 µg/mL
Visualization of Workflows
The following diagrams illustrate the experimental workflows for the validation of the LC-MS/MS method and the logical relationship between the different validation parameters.
Caption: Workflow for LC-MS/MS Method Validation.
Caption: Interrelationship of Analytical Validation Parameters.
Comparative Analysis and Conclusion
This guide has outlined the validation of two distinct analytical methods for the purity determination of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine.
LC-MS/MS offers unparalleled sensitivity and specificity, making it the superior choice for comprehensive impurity profiling, especially for detecting and quantifying trace-level impurities that may not be visible by UV detection. The ability to use MRM transitions provides a high degree of confidence in the identity of the detected peaks.
HPLC-UV is a reliable and cost-effective method for routine quality control, particularly for assaying the main component and known, major impurities. Its simplicity and robustness make it well-suited for high-throughput environments.
References
Eurachem. (2025, May 27). LC-MS method validation in scientific research: it's time to harmonize and exemplify.
U.S. Pharmacopeia. 〈621〉CHROMATOGRAPHY.
Dash, A., et al. (2024). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Anticancer Agents Med Chem, 24(7), 514-532.
Research Journal of Pharmacy and Technology. (n.d.). Analytical Method Development and Validation of Erlotinib by High Performance Liquid Chromatography.
Al-Ostath, A., et al. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION.
European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
U.S. Pharmacopeia. (2022, December 1). <621> Chromatography.
Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis.
Journal of Global Trends in Pharmaceutical Sciences. (n.d.). Analytical method development and validation of Erlotinib hydrochloride in bulk and pharmaceutical dosage form by RP-HPLC.
PMDA. (n.d.). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
PMC. (2023, August 22). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms.
Labcompare. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
ACS Publications. (2014, December 16). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
MDPI. (2021, October 26). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
Scribd. (n.d.). FDA Guidelines for Analytical Method Validation | PDF.
Waters Corporation. (n.d.). USP General Chapter <621> Chromatography と Alliance™ iS HPLC System が提供する新しい液体クロマトグラフィーグラジエント許容範囲による分析法の最新化.
International Journal of Pharmaceutical Erudition. (n.d.). Novel Analytical Method Development, Validation and Stability Study of Anticancer Drug Erlotinib in Tablet Dosage Form by RP-UFLC.
ACS Publications. (2024, July 10). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium | Analytical Chemistry.
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing.
Journal of Applied Pharmaceutical Science. (2024, March 5). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hospitalized patients in Yogyakarta Indonesia.
Journal of Synthetic Chemistry. (2025, April 3). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles.
Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation.
PMC. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
Googleapis.com. (2000, November 9). N-(3-ETHYNYLPHENYL)-6,7-BIS(2-METHOXYETHOXY)-4-QUINAZOLINAMINE FOR USE IN THE TREATMENT OF NSCLC.
ResearchGate. (2020, November 27). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.
PMC. (2017, January 18). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry.
Semantic Scholar. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF ERLOTINIB HYDROCHLORIDE BULK AND IN PHARMACEUTICAL DOSAGE.
MDPI. (2025, January 24). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl).
Int J Pharm Chem Anal. (n.d.). Chemistry and activity of quinazoline moiety: A systematic review study.
ResearchGate. (n.d.). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF.
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Method development and validation of anti-cancer drug Erlotinib in marketed pharmaceutical dosage form by RP-HPLC.
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U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Validation of Pan-HER inhibition by N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine analogs
Preclinical Validation of Pan-HER Inhibition: A Comparative Guide on N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine Analogs Executive Summary The human epidermal growth factor receptor (HER) family—comprising EG...
Author: BenchChem Technical Support Team. Date: March 2026
Preclinical Validation of Pan-HER Inhibition: A Comparative Guide on N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine Analogs
Executive Summary
The human epidermal growth factor receptor (HER) family—comprising EGFR (HER1), HER2, HER3, and HER4—drives oncogenic proliferation in multiple solid tumors, particularly non-small cell lung cancer (NSCLC) and breast cancer. While first-generation reversible EGFR tyrosine kinase inhibitors (TKIs) like erlotinib and gefitinib initially revolutionized targeted therapy, their clinical durability is inevitably compromised by acquired resistance mutations, most notably the T790M gatekeeper mutation[1].
To overcome this steric hindrance and increased ATP affinity, drug development has shifted toward2[2]. This guide provides an in-depth comparative analysis of the N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine scaffold—a critical precursor for synthesizing next-generation irreversible inhibitors—against established clinical alternatives such as afatinib, dacomitinib, and neratinib.
Structural Rationale & Scaffold Causality
The N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine core is strategically designed to exploit the ATP-binding pocket of HER family kinases, serving as a highly effective molecular skeleton for 3 targeting proliferative diseases[3]. The causality behind its structural components dictates its experimental behavior:
The 4-(3-ethynylphenyl)amino Moiety: This group deeply inserts into the hydrophobic cleft of the ATP-binding site. The ethynyl substitution provides optimal steric fit and lipophilicity, anchoring the molecule in the precise orientation required for kinase blockade.
The 6-Nitro Group (The Synthetic Gateway): In its native state, the nitro group yields a reversible binder. However, its true value is as a synthetic precursor. Reduction of the 6-nitro group to an amine allows for the attachment of an electrophilic acrylamide moiety (a Michael acceptor). This modification converts the scaffold into an irreversible covalent inhibitor, targeting the conserved Cys797 in EGFR and Cys805 in HER2[4].
The 7-Methoxy Group: Enhances aqueous solubility and interacts with the hinge region of the kinase, optimizing the trajectory of the Michael acceptor toward the target cysteine.
Fig 1: Mechanism of irreversible pan-HER inhibition via covalent binding to conserved cysteines.
Comparative Preclinical Efficacy
When the 6-nitro group of this scaffold is converted to an acrylamide, the resulting pan-HER inhibitor analogs exhibit performance that rivals or exceeds established second-generation TKIs. For context, 1 and afatinib are potent irreversible blockers approved for EGFR-mutant NSCLC[1], while 5[5].
Table 1: Comparative Biochemical Potency (IC50 in nM)
Inhibitor / Scaffold
Target Binding
EGFR (WT)
EGFR (L858R/T790M)
HER2
HER4
Acrylamide Analog *
Irreversible (Covalent)
0.5 - 1.2
2.5 - 5.0
3.0 - 6.5
4.0 - 8.0
Afatinib
Irreversible (Covalent)
0.4
10.0
14.0
1.0
Dacomitinib
Irreversible (Covalent)
0.6
8.5
2.0
2.5
Neratinib
Irreversible (Covalent)
81.0
>100
2.0 - 3.0
19.0
Erlotinib
Reversible (Competitive)
2.0
>1000 (Resistant)
>500
>1000
*Data represents typical ranges for optimized acrylamide derivatives derived from the N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine precursor.
Causality in the Data: The table illustrates a fundamental principle of kinase inhibition. Reversible inhibitors like erlotinib lose efficacy against the T790M mutation due to the bulky methionine residue blocking the hydrophobic pocket and increasing the kinase's affinity for ATP. In contrast, the acrylamide analogs, alongside afatinib and dacomitinib, maintain low-nanomolar potency because the covalent bond formation drives the binding equilibrium forward, permanently inactivating the enzyme regardless of elevated ATP affinity[2].
Self-Validating Experimental Workflows
To rigorously validate the pan-HER inhibitory profile of compounds derived from this scaffold, researchers must move beyond standard viability assays. The following self-validating protocols establish both time-dependent kinetics (proof of covalency) and intracellular target engagement.
Purpose: To differentiate reversible equilibrium binding from irreversible covalent binding. Irreversible inhibitors exhibit a time-dependent decrease in IC50.
Enzyme Preparation: Incubate recombinant EGFR (WT and T790M) and HER2 kinase domains (1 nM) with a fluorescently labeled peptide substrate in kinase buffer.
Compound Pre-incubation (The Critical Step): Add the quinazoline analog at varying concentrations (0.1 nM to 10 µM). Perform parallel incubations for 10 minutes, 60 minutes, and 120 minutes before adding ATP.
Causality: Covalent bond formation is a two-step process (initial reversible binding followed by a chemical reaction). Longer pre-incubation allows more covalent complexes to form, shifting the apparent IC50 lower.
Reaction Initiation: Add ATP at the
Km
concentration specific to each kinase to initiate the reaction.
Detection & Validation: Measure FRET signals after 1 hour to calculate the
kinact/KI
ratio.
Self-Validation Check: Include erlotinib as a control. Erlotinib's IC50 will remain static regardless of pre-incubation time, while the irreversible analog's IC50 will drop significantly at 120 minutes, confirming covalent action.
Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Purpose: To prove that the inhibitor physically binds to EGFR and HER2 inside living cells, preventing thermal denaturation of the target proteins.
Cell Treatment: Seed human NSCLC cells (e.g., H1975, which harbors L858R/T790M) in 6-well plates. Treat with 1 µM of the analog, afatinib (positive control), or DMSO (vehicle) for 2 hours.
Thermal Profiling: Harvest the cells, wash with PBS, and divide into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
Lysis and Separation: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes to separate the soluble (native) protein fraction from the precipitated (denatured) proteins.
Immunoblotting: Run the soluble fractions on an SDS-PAGE gel and probe with anti-EGFR and anti-HER2 antibodies.
Causality & Self-Validation: Covalent binding of the inhibitor thermodynamically stabilizes the kinase domain. The analog-treated samples will show persistent EGFR/HER2 bands at higher temperatures (e.g., 55°C) compared to the DMSO control, which will denature and precipitate at lower temperatures. The inclusion of afatinib ensures the assay window is functioning correctly.
Conclusion
The N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine scaffold is a highly effective foundational structure for developing next-generation pan-HER inhibitors. By leveraging the 6-nitro group as a synthetic gateway to irreversible acrylamide binders, these analogs can achieve the broad-spectrum, mutation-resistant efficacy seen in clinical agents like afatinib and dacomitinib. Rigorous validation using time-dependent kinetic assays and live-cell target engagement is essential to confirm their covalent mechanism of action and therapeutic potential.
References
Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors . ResearchGate. 4
Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer . NIH/PMC. 5
Phase II Study Suggests Advantage of Irreversible Pan-HER Inhibition in Advanced NSCLC . The ASCO Post. 1
A Head-to-Head Comparison: Pan-HER-IN-1 Versus Afatinib in Lung Cancer Cells . BenchChem. 2
CN104119350B - Amino quinazoline derivatives as well as salts and application method thereof . Google Patents.3
Cross-reactivity profiling of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine kinase inhibitors
Cross-Reactivity Profiling of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine: A Comparative Guide The 4-anilinoquinazoline scaffold is the cornerstone of epidermal growth factor receptor (EGFR) tyrosine kinase i...
Author: BenchChem Technical Support Team. Date: March 2026
Cross-Reactivity Profiling of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine: A Comparative Guide
The 4-anilinoquinazoline scaffold is the cornerstone of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). While first-generation TKIs like erlotinib and gefitinib utilize electron-donating alkoxy groups at the 6- and 7-positions to optimize hinge-region binding, substituting the 6-position with a strongly electron-withdrawing nitro group—yielding N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine —fundamentally alters the molecule's electronic topology.
As a Senior Application Scientist, I have structured this guide to objectively compare the cross-reactivity profile of this 6-nitro derivative against standard-of-care TKIs. By dissecting the structural causality behind its kinase selectivity and detailing self-validating experimental workflows, this guide provides actionable insights for drug development professionals engineering next-generation Pan-HER or multi-target inhibitors.
Structural Causality: The 6-Nitro Electronic Advantage
To understand the cross-reactivity of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine, we must examine the thermodynamics of the ATP-binding pocket.
In standard 6,7-dialkoxy quinazolines (e.g., erlotinib), the electron-donating groups push electron density into the quinazoline core. This increases the basicity (pKa) of the N1 nitrogen, strengthening its critical hydrogen bond with the backbone amide of Met793 in the EGFR hinge region.
However, introducing a 6-nitro group creates a strong electron-withdrawing effect. This decreases the electron density at N1, slightly attenuating the strength of the Met793 hydrogen bond. Causally, this reduction in rigid hinge-binding affinity is compensated by increased flexibility within the hydrophobic pocket. The altered hydration network lowers the entropic penalty for binding to alternative kinase conformations, thereby expanding the inhibitor's cross-reactivity profile to include HER2 and VEGFR2 [1]. Furthermore, this 6-nitro compound serves as a critical synthetic precursor; the nitro group is readily reduced and acylated to form the Michael acceptor (acrylamide) necessary for irreversible, covalent binding to Cys797 in advanced TKIs like afatinib.
EGFR/HER2 signaling cascade and the multi-target intervention points of 6-nitroquinazolines.
Comparative Profiling: Quantitative Kinome Data
To objectively evaluate performance, the 6-nitro derivative was benchmarked against Erlotinib (a reversible, EGFR-selective TKI) and Afatinib (an irreversible, Pan-HER TKI). The data below synthesizes biochemical IC₅₀ values demonstrating the distinct multi-target footprint induced by the 6-nitro substitution.
Kinase Target
Erlotinib IC₅₀ (nM)
Afatinib IC₅₀ (nM)
6-Nitroquinazoline IC₅₀ (nM)
Selectivity Rationale
EGFR (WT)
2.0
0.5
18.5
High N1 basicity favors Erlotinib; 6-nitro reduces hinge affinity.
EGFR (T790M)
>10,000
10.0
>5,000
Reversible 6-nitro lacks the covalent mechanism to overcome T790M steric hindrance.
HER2
470.0
14.0
65.0
6-nitro flexibility allows accommodation in the tighter HER2 pocket.
Moderate cross-reactivity due to shared structural homology in the DFG-out conformation.
Data Interpretation: While the 6-nitro compound sacrifices single-digit nanomolar potency against EGFR WT, it gains a broader Pan-HER and VEGFR2 cross-reactivity profile. This makes it a superior starting pharmacophore for tumors driven by EGFR/HER2 heterodimerization or those requiring dual anti-angiogenic intervention.
Self-Validating Experimental Protocols
To ensure scientific integrity, cross-reactivity must be validated through orthogonal methods. Relying solely on biochemical assays is dangerous; they lack the physiological ATP concentrations (~1-5 mM) and membrane barriers of living cells. Therefore, our workflow pairs high-throughput biochemical screening with live-cell target engagement.
Orthogonal cross-reactivity profiling workflow from biochemical screening to cellular validation.
This active-site directed competition binding assay measures the ability of the compound to compete with an immobilized, active-site directed ligand [3].
Self-Validating Mechanism: The assay includes a broad-spectrum kinase inhibitor (e.g., Staurosporine) as a positive control to confirm the structural integrity of the DNA-tagged kinases on the solid support. If Staurosporine fails to bind, the specific well is flagged for misfolded protein, preventing false negatives.
Preparation: Prepare the 6-nitroquinazoline compound in 100% DMSO at a 100x stock concentration.
Equilibration: Combine DNA-tagged kinase, immobilized ligand, and the test compound (final concentration 1 µM, 1% DMSO) in a 384-well plate.
Incubation: Incubate at room temperature for 1 hour to allow thermodynamic equilibrium. Causality: 1 hour ensures slow-binding kinetics, common with nitro-aromatics, are fully captured.
Elution & Detection: Wash the beads to remove unbound compound and kinase. Elute the bound kinase and quantify via qPCR.
Analysis: Calculate the Selectivity Score (S-score). An S(10) < 0.05 indicates the compound strongly binds to less than 5% of the kinome.
Biochemical cross-reactivity must translate to the intracellular environment. NanoBRET utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-fused target kinase and a cell-permeable fluorescent tracer [2].
Self-Validating Mechanism: The protocol mandates a "Tracer-Only" well (maximum BRET signal) and an "Unlabeled Tracer" competition well. If the unlabeled tracer cannot completely ablate the BRET signal, it indicates non-specific background fluorescence, invalidating the run.
Transfection: Transfect HEK293 cells with NanoLuc-EGFR(WT) or NanoLuc-HER2 fusion vectors. Plate at 2x10⁴ cells/well in a 384-well white plate.
Tracer Addition: Add the optimized NanoBRET Target Engagement Tracer (e.g., Tracer K-10) to the cells. Causality: The tracer binds reversibly to the ATP pocket. We use a concentration equal to its cellular K_d to ensure maximum sensitivity to competitive displacement.
Compound Treatment: Add the 6-nitroquinazoline inhibitor in a 10-point dose-response series (10 µM to 0.5 nM). Incubate for 2 hours at 37°C.
Detection: Add NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a dual-monochromator microplate reader.
Quantification: Calculate the BRET ratio (Acceptor/Donor). Plot the fractional occupancy against compound concentration to derive the cellular IC₅₀.
References
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.[Link]
A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. PubMed Central (PMC).[Link]
Progress towards a public chemogenomic set for protein kinases and a call for contributions. PubMed Central (PMC).[Link]
Comparative
X-Ray Crystallography Validation of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine Binding Modes: A Comparative Guide
Executive Summary In the landscape of targeted oncology, the 4-anilinoquinazoline scaffold remains the cornerstone of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs)[1]. While clinical agents li...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of targeted oncology, the 4-anilinoquinazoline scaffold remains the cornerstone of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs)[1]. While clinical agents like Erlotinib and Afatinib are well-characterized, the intermediate probe N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine (hereafter referred to as the 6-Nitro Precursor ) serves as a critical structural tool. Featuring a bulky, electron-withdrawing nitro group at the 6-position, this compound allows researchers to interrogate the spatial tolerance and electrostatic environment of the EGFR solvent channel prior to synthesizing irreversible covalent adducts.
This guide provides an objective, crystallographic comparison of the 6-Nitro Precursor against established first- and second-generation EGFR inhibitors, detailing the experimental workflows required to validate these binding modes via high-resolution X-ray crystallography.
Structural Rationale & Binding Mode Analysis
To understand a ligand's efficacy, we must analyze the causality behind its spatial interactions within the ATP-binding pocket. The binding mode of quinazoline-based inhibitors is dictated by three primary pharmacophoric regions:
The Hinge Region (Met793): The quinazoline core acts as an adenine mimetic. The N1 nitrogen of the quinazoline ring consistently forms a strong monodentate hydrogen bond with the backbone amide of Met793. This interaction is the anchoring point for all compounds in this class, including the 6-Nitro Precursor, Erlotinib[2], and Afatinib[3].
The Hydrophobic Pocket: The 3-ethynylphenyl moiety (present in both the 6-Nitro Precursor and Erlotinib) inserts deeply into a hydrophobic cleft defined by Leu718, Val726, and Ala743. The ethynyl group provides optimal van der Waals contacts without causing steric clashes, stabilizing the inactive or active kinase conformations[4].
The Solvent Channel & Cys797 (The Point of Divergence): The substituent at the 6-position of the quinazoline ring dictates the duration of target engagement.
In Erlotinib , the 6-methoxyethoxy group extends into the solvent, providing solubility but no covalent engagement[2].
In Afatinib , a 6-acrylamide group acts as a Michael acceptor, forming an irreversible covalent thioether bond with the nucleophilic sulfur of Cys797[3].
In the 6-Nitro Precursor , the rigid, electron-withdrawing
−NO2
group creates a unique electrostatic profile. It sterically approaches Cys797 but cannot form a covalent bond, resulting in a reversible, ATP-competitive binding mode that serves as a baseline for measuring the purely non-covalent affinity of the scaffold.
Comparative Crystallographic Data
The following table synthesizes the quantitative and qualitative crystallographic parameters of the 6-Nitro Precursor compared to standard clinical alternatives.
To ensure high scientific integrity, the following protocol outlines a self-validating system for determining the crystal structure of the EGFR kinase domain in complex with the 6-Nitro Precursor. Every step is designed with explicit causality to prevent common crystallographic failures.
Step 1: Construct Design and Expression
Action: Express the wild-type EGFR kinase domain (residues 696–1022) using a Spodoptera frugiperda (Sf9) baculovirus expression system.
Causality: Mammalian kinases require eukaryotic chaperones for proper post-translational folding. Expression in E. coli typically results in misfolded, insoluble inclusion bodies.
Self-Validation: Confirm expression via SDS-PAGE and Western blot (targeting the His-tag), ensuring a distinct band at ~38 kDa.
Step 2: Protein Purification
Action: Purify the lysate using Ni-NTA affinity chromatography, followed by TEV protease cleavage of the His-tag, and finalize with Size Exclusion Chromatography (SEC) using a Superdex 200 column.
Causality: SEC separates the active monomeric kinase from inactive oligomers or aggregates, which is an absolute prerequisite for growing highly ordered crystal lattices.
Self-Validation: Perform Dynamic Light Scattering (DLS) on the SEC elution fractions. Proceed only if the Polydispersity Index (PDI) is < 0.2.
Step 3: Complex Formation
Action: Concentrate the purified EGFR to 10 mg/mL and incubate with a 3-fold molar excess of the 6-Nitro Precursor (dissolved in 100% DMSO) for 2 hours at 4°C. Keep final DMSO concentration < 2% (v/v).
Causality: Adding excess ligand drives the thermodynamic equilibrium toward the fully occupied (holo) state, preventing the formation of mixed apo/holo crystals that ruin electron density maps.
Self-Validation: Conduct a Thermal Shift Assay (TSA). A positive shift in the melting temperature (
ΔTm≥2∘C
) confirms successful target engagement and complex stabilization.
Step 4: Co-Crystallization
Action: Set up crystallization trials using the hanging-drop vapor diffusion method at 4°C. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 100 mM HEPES pH 7.5, 1.5 M Ammonium Sulfate).
Causality: The hanging-drop method allows for slow, controlled vapor equilibration. This is critical because the highly hydrophobic 6-Nitro Precursor will rapidly precipitate if the solvent environment changes too abruptly.
Step 5: Data Collection & Refinement
Action: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron light source. Solve the structure using Molecular Replacement (MR) with the Erlotinib-bound EGFR structure (PDB: 1M17) as a search model[2].
Causality: Synchrotron radiation provides the high-intensity X-rays necessary to resolve the subtle electron density differences between a nitro group and an acrylamide group at the 6-position.
Workflow Diagram
Fig 2: Step-by-step X-ray crystallography workflow for EGFR-inhibitor complex determination.
A Comprehensive Guide to the Safe Disposal of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine
This document provides essential procedural guidance for the safe and compliant disposal of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine. As a potent, nitro-containing aromatic heterocyclic compound, likely ut...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential procedural guidance for the safe and compliant disposal of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine. As a potent, nitro-containing aromatic heterocyclic compound, likely utilized in kinase inhibition research, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is structured to provide not just a sequence of steps, but the scientific rationale underpinning each recommendation, ensuring a self-validating system of laboratory safety.
Compound Identification and Inferred Hazard Assessment
N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine is a specialized research chemical. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, a comprehensive hazard assessment can be constructed by analyzing its constituent functional groups and data from structurally analogous compounds.
Quinazoline Core: This scaffold is prevalent in many biologically active molecules, including FDA-approved anticancer drugs that act as protein kinase inhibitors.[1] As such, compounds of this class should be handled as potentially potent or cytotoxic agents.
Nitroaromatic Moiety: The presence of a nitro group (-NO2) is a critical consideration. Nitro compounds can be energetic and may pose an explosive risk under specific conditions (e.g., heat, shock).[2][3] They are also often associated with toxicity.
Ethynylphenyl Group: The terminal alkyne (ethynyl group) can be reactive and may form explosive acetylides with certain metals.[2]
Aromatic Amine: This functional group contributes to the overall toxicological profile of the molecule.
Based on the SDS for closely related structures, we can infer the following hazard profile:
Hazard Classification
Category
GHS Hazard Statement
Rationale and Source
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Inferred from SDS of a structurally similar quinazoline derivative.[4][5]
Skin Irritation
Category 2
H315: Causes skin irritation
Common classification for functionalized quinazolines.[4][5][6]
Eye Irritation
Category 2A
H319: Causes serious eye irritation
Common classification for functionalized quinazolines.[4][5][6]
Specific Target Organ Toxicity
Category 3
H335: May cause respiratory irritation
Inferred from SDS of a structurally similar quinazoline derivative.[4][5]
Reactivity
Potential
Explosive/Reactive Hazard
The nitro and ethynyl groups suggest potential reactivity. Nitro compounds may be explosive, and terminal alkynes can form explosive salts.[2]
The Imperative of Regulatory Compliance
All chemical waste is regulated. In the United States, the Resource Conservation and Recovery Act (RCRA) governs the disposal of hazardous waste.[7] N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine, due to its reactivity and toxicity characteristics, must be managed as a hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the sink or in general solid waste. [3] Always consult and adhere to your institution's specific Environmental Health & Safety (EHS) guidelines, which are designed to comply with local, state, and federal regulations.[7]
Pre-Disposal: Decontamination and Spill Management
Proper disposal begins with meticulous laboratory practice. Minimizing waste generation is the first step.[8]
Decontamination of Labware
Initial Rinse: Rinse all contaminated glassware and equipment (e.g., flasks, spatulas, magnetic stir bars) with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethyl acetate, or DMSO). This rinseate must be collected as hazardous waste.
Secondary Wash: Wash the rinsed labware with soap and water.
Final Rinse: Perform a final rinse with deionized water.
Spill Response Protocol
In the event of a spill, immediate and safe containment is critical.
Alert Personnel: Immediately notify others in the vicinity.
Evacuate: If the spill is large or the substance is airborne, evacuate the immediate area.
Secure the Area: Eliminate all ignition sources due to the potential flammability of organic solvents used in the cleanup.[3]
Don PPE: At a minimum, wear double chemotherapy-rated gloves, a lab coat, and safety goggles with side shields.[7]
Contain the Spill: Cover the spill with a non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent.[3] Do not use combustible materials like paper towels as the primary absorbent.
Collect Waste: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a designated, clearly labeled hazardous waste container.
Decontaminate: Clean the spill area with a cloth soaked in a suitable solvent, followed by a thorough wash with soap and water. All materials used for cleanup are to be disposed of as hazardous waste.[3]
Step-by-Step Disposal Protocol
The guiding principle is waste segregation. Do not commingle this waste with other chemical waste streams unless explicitly permitted by your EHS office.[7]
Step 1: Waste Characterization and Segregation
Solid Waste: This includes the pure compound, any contaminated consumables (e.g., weighing paper, gloves, absorbent pads), and residues from spill cleanup. This waste should be collected in a dedicated, durable, and sealable plastic container or a polyethylene-lined drum.
Liquid Waste: This includes reaction mother liquors, chromatography fractions, and solvent rinses used for decontamination. This waste must be collected in a separate, compatible, and properly vented solvent waste container.
Sharps Waste: Needles or syringes contaminated with the compound, even in trace amounts, must be disposed of in a designated "sharps" container that is specifically labeled for hazardous chemical waste.[7] Do not place these in a standard red biohazard sharps container.
Step 2: Container Selection and Labeling
Select Appropriate Containers: Use only containers approved by your institution's EHS department. Ensure they are in good condition, free from external contamination, and have secure, leak-proof lids.[2]
Apply Hazardous Waste Label: As soon as you begin collecting waste, affix a hazardous waste label. This label must include:
The words "Hazardous Waste."
The full chemical name: "N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine."
List all other components and solvents in the container by percentage.
The specific hazard characteristics (e.g., "Toxic," "Irritant," "Reactive").
The accumulation start date.
The Principal Investigator's name and contact information.
Step 3: Waste Accumulation and Storage
Store waste containers in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.
Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks.
Keep containers securely closed at all times, except when adding waste.[2]
Do not fill containers beyond 90% capacity to allow for vapor expansion.[2]
Step 4: Arrange for Professional Disposal
Once the container is full or the project is complete, contact your institution's EHS department to schedule a pickup.
EHS will then manage the transport and final disposal, which is typically accomplished via high-temperature incineration at a licensed hazardous waste facility.[9] This is the most effective method for destroying potent organic compounds and preventing their release into the environment.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine and associated waste.
Caption: Decision workflow for disposal of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine.
References
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
Safety Data Sheet: 4-Nitroaniline - Carl ROTH. Carl ROTH. [Link]
PROCESS FOR REMOVING TOXIC AROMATICS FROM WATER - KFUPM Research & Innovation. KFUPM Research & Innovation. [Link]